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2-[(Morpholin-4-ylcarbonyl)amino]benzoic acid Documentation Hub

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  • Product: 2-[(Morpholin-4-ylcarbonyl)amino]benzoic acid
  • CAS: 21282-65-5

Core Science & Biosynthesis

Foundational

In-Depth Technical Guide: 2-[(Morpholin-4-ylcarbonyl)amino]benzoic Acid (CID 1511124)

Executive Summary & Chemical Identity In the landscape of modern drug discovery, urea-containing scaffolds are highly prized for their rigid, planar geometry and exceptional hydrogen-bonding capabilities. 2-[(Morpholin-4...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

In the landscape of modern drug discovery, urea-containing scaffolds are highly prized for their rigid, planar geometry and exceptional hydrogen-bonding capabilities. 2-[(Morpholin-4-ylcarbonyl)amino]benzoic acid is a specialized ortho-substituted benzoic acid derivative featuring a morpholine-4-carbonyl (urea) linkage.

While its para-isomer, 4-[(morpholin-4-ylcarbonyl)amino]benzoic acid, is commercially ubiquitous under CAS Registry Number 163587-59-5 [1], the ortho-isomer is less commonly indexed in standard commercial catalogs by a CAS number. Instead, it is definitively tracked and referenced in chemical databases via its PubChem CID: 1511124 [2][3].

Physicochemical Properties Summary
PropertyValueStructural Significance
Chemical Formula C₁₂H₁₄N₂O₄Defines the stoichiometric boundaries of the molecule.
Molecular Weight 250.25 g/mol Falls well within Lipinski's Rule of 5 for oral bioavailability.
PubChem CID 1511124Primary identifier for database querying and structural validation[3].
Hydrogen Bond Donors 2 (Carboxylic OH, Urea NH)Critical for target protein interaction (e.g., kinase hinge regions).
Hydrogen Bond Acceptors 4 (Carbonyls, Morpholine O/N)Facilitates robust binding affinity and improved aqueous solubility.

Structural Biology & Pharmacophore Analysis

As a Senior Application Scientist, it is crucial to understand why this molecule is designed this way. The architecture of 2-[(morpholin-4-ylcarbonyl)amino]benzoic acid is modular, consisting of three distinct pharmacophoric elements:

  • The Benzoic Acid Moiety: The ortho-carboxylic acid provides a strong hydrogen bond donor/acceptor pair and allows for salt formation (e.g., sodium or potassium salts) to drastically enhance aqueous solubility. In target binding, this group often mimics phosphate or interacts with positively charged residues (like Arginine or Lysine) in enzymatic binding pockets.

  • The Urea Linkage: The -NH-C(=O)-N- core is rigid and planar due to resonance. It acts as a bidentate hydrogen-bonding motif. In kinase inhibitor design, urea linkers are notorious for locking molecules into specific bioactive conformations, minimizing entropic penalties upon binding.

  • The Morpholine Ring: Morpholine is a privileged heterocycle. Its oxygen atom reduces the basicity of the adjacent nitrogen, while the ring itself improves metabolic stability and pharmacokinetic (PK) profiles by increasing hydrophilicity without sacrificing membrane permeability.

Synthetic Methodology: Causality and Protocol

The synthesis of unsymmetrical ureas historically relied on toxic phosgene or isocyanate intermediates. To ensure a safer, greener, and highly efficient protocol, modern methodologies utilize 1,1'-Carbonyldiimidazole (CDI) as a phosgene equivalent[4][5]. CDI mitigates the risk of symmetrical urea byproducts and avoids the stringent anhydrous conditions required by acid chlorides.

Step-by-Step Protocol: CDI-Mediated Urea Coupling

Rationale: We begin with methyl anthranilate rather than free anthranilic acid to prevent the carboxylic acid from competitively reacting with CDI to form an acylimidazole.

  • Activation: Dissolve methyl anthranilate (1.0 eq) in anhydrous acetonitrile. Add CDI (1.2 eq) portion-wise at 0 °C. Stir for 2 hours at room temperature.

    • Causality: CDI activates the primary amine to form a stable carbamoylimidazole intermediate. The slight excess of CDI ensures complete conversion[5].

  • Nucleophilic Addition: Add morpholine (1.5 eq) dropwise to the reaction mixture. Heat to 50 °C and stir for 4 hours.

    • Causality: Morpholine, a secondary amine, acts as the nucleophile, displacing the imidazole leaving group to form the unsymmetrical urea ester (Methyl 2-[(morpholin-4-ylcarbonyl)amino]benzoate).

  • Saponification (Deprotection): Concentrate the mixture, then dissolve the crude ester in a 3:1 mixture of THF/H₂O. Add LiOH·H₂O (3.0 eq) and stir at room temperature for 12 hours.

    • Causality: Base-catalyzed hydrolysis cleaves the methyl ester, liberating the free benzoic acid without disrupting the stable urea linkage.

  • Workup: Acidify the aqueous layer with 1M HCl to pH 3. The target compound, 2-[(morpholin-4-ylcarbonyl)amino]benzoic acid, will precipitate as a white solid. Filter and wash with cold water.

Synthesis A Methyl Anthranilate (Amine Source) C Carbamoylimidazole Intermediate A->C Addition B 1,1'-Carbonyldiimidazole (CDI, Coupling Agent) B->C E Methyl 2-[(Morpholin-4-ylcarbonyl) amino]benzoate C->E Nucleophilic Substitution D Morpholine (Nucleophile) D->E G Target Compound (CID 1511124) E->G Hydrolysis F LiOH / H2O (Saponification) F->G

Synthetic workflow for 2-[(Morpholin-4-ylcarbonyl)amino]benzoic acid via CDI coupling.

Analytical Characterization: A Self-Validating System

To establish a self-validating experimental loop, the synthesis must be continuously monitored and the final product rigorously characterized.

  • In-Process LC-MS Monitoring: The reaction is tracked via Liquid Chromatography-Mass Spectrometry. The disappearance of the methyl anthranilate peak ( m/z 152 [M+H]+ ) and the subsequent appearance of the ester intermediate ( m/z 265 [M+H]+ ) validates the CDI coupling. Post-saponification, the mass shifts to the final target weight ( m/z 251 [M+H]+ ).

  • ¹H NMR (DMSO-d₆): Look for the characteristic broad singlet of the urea -NH- around 9.5 ppm. The morpholine protons will appear as two distinct multiplets around 3.4 ppm and 3.6 ppm (4H each, representing the -CH₂-N-CH₂- and -CH₂-O-CH₂- groups, respectively). The aromatic protons of the ortho-substituted ring will present a distinct multiplet pattern between 7.0 and 8.0 ppm.

In Vitro Applications & Screening Workflows

Compounds bearing the morpholine-urea-benzoic acid scaffold are frequently utilized in High-Throughput Screening (HTS) libraries targeting kinases, soluble epoxide hydrolases (sEH), and protein-protein interactions[4][6].

When integrating CID 1511124 into an assay, it is critical to prepare stock solutions in cell-culture grade DMSO (typically 10 mM) due to the compound's lipophilic core, relying on the carboxylic acid for aqueous buffering in the final assay medium (pH 7.4).

Workflow N1 Compound Library (CID 1511124) N2 In Vitro Screening (Target Binding) N1->N2 N3 Urea Motif Interaction N2->N3 Affinity Assay N4 LC-MS/MS Validation N3->N4 Pharmacokinetics N5 Hit Confirmation & Lead Optimization N4->N5

High-throughput screening and validation workflow for urea-based morpholine derivatives.

Conclusion

2-[(Morpholin-4-ylcarbonyl)amino]benzoic acid (CID 1511124) is a highly versatile building block and pharmacophore. By utilizing CDI-mediated coupling, researchers can synthesize this compound safely and efficiently, avoiding the pitfalls of traditional phosgene chemistry. Its unique combination of a rigid urea core, a solubilizing morpholine ring, and a tunable benzoic acid moiety makes it an invaluable asset in the medicinal chemist's toolkit.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 1511124, 2-[(Morpholin-4-ylcarbonyl)amino]benzoic acid." PubChem. Available at:[Link]

  • Bansagi, J., et al. "N-Alkyl Carbamoylimidazoles as Isocyanate Equivalents: Exploration of the Reaction Scope for the Synthesis of Ureas, Hydantoins, Carbamates, Thiocarbamates, and Oxazolidinones." Journal of Organic Chemistry, 2022, 87, 11329-11349. Available at:[Link]

  • Organic Chemistry Portal. "Synthesis of Ureas." Organic Chemistry Portal Literature Review. Available at:[Link]

Sources

Exploratory

In Vitro Mechanism of Action of 2-[(Morpholin-4-ylcarbonyl)amino]benzoic Acid: A Dual-Target Pharmacophore Model

Executive Summary 2-[(Morpholin-4-ylcarbonyl)amino]benzoic acid (also known as 2-(morpholine-4-carboxamido)benzoic acid) is a highly privileged synthetic small molecule belonging to the anthranilic acid (ortho-aminobenzo...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-[(Morpholin-4-ylcarbonyl)amino]benzoic acid (also known as 2-(morpholine-4-carboxamido)benzoic acid) is a highly privileged synthetic small molecule belonging to the anthranilic acid (ortho-aminobenzoic acid) class of inhibitors. In early-stage drug discovery, this structure serves as a critical pharmacophore model for targeting specific oxidoreductases. Extensive structure-activity relationship (SAR) studies have demonstrated that N-acyl and N-carbamoyl anthranilic acids primarily target two distinct biochemical pathways: Human Dihydroorotate Dehydrogenase (hDHODH) in pyrimidine biosynthesis [1], and Aldo-Keto Reductase 1C3 (AKR1C3) in intratumoral steroidogenesis [2].

This technical whitepaper deconstructs the structural rationale, biochemical mechanisms, and self-validating in vitro protocols required to evaluate this compound's dual-target efficacy.

Structural Rationale & Pharmacophore Analysis

The efficacy of 2-[(Morpholin-4-ylcarbonyl)amino]benzoic acid stems from its tripartite modular structure, which perfectly satisfies the steric and electronic requirements of the hydrophobic binding pockets in both hDHODH and AKR1C3:

  • The Benzoic Acid Core (Anchor): The carboxylic acid moiety acts as the primary electrostatic anchor. In hDHODH, it forms critical salt bridges with Arg136 and hydrogen bonds with Gln47 within the ubiquinone-binding channel[1]. In AKR1C3, it coordinates with the catalytic tetrad (Tyr55, His117) and the oxyanion hole [2].

  • The Urea Linker (H-Bond Network): The -NH-C(=O)-N- linkage restricts the conformational flexibility of the molecule while providing essential hydrogen bond donors and acceptors that interact with the protein backbone.

  • The Morpholine Ring (Hydrophobic/Polar Balance): The morpholine ring projects deep into the hydrophobic sub-pockets of the target enzymes. Its embedded oxygen atom improves aqueous solubility and favorable pharmacokinetic properties compared to purely aliphatic or aromatic rings.

Primary Mechanism of Action: hDHODH Inhibition

Human DHODH is a mitochondrial enzyme that catalyzes the fourth, rate-limiting step of de novo pyrimidine biosynthesis: the oxidation of dihydroorotate (DHO) to orotate. This reaction is strictly coupled to the respiratory chain via the reduction of ubiquinone (Coenzyme Q) [1].

Anthranilic acid ureas act as potent, reversible, and competitive inhibitors at the ubiquinone binding site. By blocking CoQ from accepting electrons, the enzyme is trapped in a reduced state, halting pyrimidine production. This mechanism is highly sought after in oncology and immunology, as rapidly proliferating cancer cells and activated T-cells rely heavily on the de novo pathway rather than the salvage pathway.

DHODH_MoA DHO Dihydroorotate (DHO) DHODH hDHODH Enzyme (Mitochondrial) DHO->DHODH Substrate Binding ORO Orotate (Precursor to UMP) DHODH->ORO Oxidation Inhibitor 2-[(Morpholin-4-ylcarbonyl) amino]benzoic acid Inhibitor->DHODH Competitive Inhibition at CoQ Site CoQ Ubiquinone (CoQ) CoQ->DHODH Electron Acceptor

hDHODH-mediated pyrimidine biosynthesis pathway and competitive inhibition at the ubiquinone site.

Secondary Mechanism of Action: AKR1C3 Inhibition

AKR1C3 (Type 5 17β-hydroxysteroid dehydrogenase) is highly upregulated in castrate-resistant prostate cancer (CRPC) and breast cancer [3]. It catalyzes the NADPH-dependent reduction of weak androgens (e.g., androstenedione) into highly potent androgens (e.g., testosterone), driving tumor growth even under androgen deprivation therapy.

N-carbamoyl and N-benzoyl anthranilic acids are recognized as highly selective inhibitors of AKR1C3, showing minimal off-target activity against the closely related AKR1C1 and AKR1C2 isoforms [4]. The morpholine-urea derivative competitively blocks the substrate-binding pocket, preventing the conversion of androgen precursors.

AKR1C3_MoA Andro Androstenedione (Weak Androgen) AKR1C3 AKR1C3 Enzyme Andro->AKR1C3 Reduction Testo Testosterone (Potent Androgen) AR Androgen Receptor (AR) Activation Testo->AR Drives CRPC Growth AKR1C3->Testo NADPH -> NADP+ Inhibitor Anthranilic Acid Urea Derivative Inhibitor->AKR1C3 Blocks Catalytic Pocket

AKR1C3-mediated intratumoral androgen biosynthesis pathway and targeted inhibition.

Self-Validating In Vitro Experimental Protocols

To rigorously evaluate the mechanism of action, the following protocols are designed as self-validating systems. They do not merely measure inhibition; they prove the causality of the molecular interaction.

Protocol A: hDHODH Enzymatic Assay (DCIP Reduction)

Native ubiquinone is highly hydrophobic and aggregates in aqueous in vitro assays. Therefore, DCIP (2,6-dichlorophenolindophenol) is utilized as a water-soluble surrogate electron acceptor.

  • Buffer Preparation: Prepare assay buffer containing 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100, and 0.1 mM EDTA.

  • Reagent Addition: Add 1 mM Dihydroorotate (DHO), 0.1 mM decylubiquinone (CoQ analog), and 0.05 mM DCIP to a 96-well plate.

  • Compound Incubation: Add 2-[(Morpholin-4-ylcarbonyl)amino]benzoic acid at varying concentrations (1 nM to 10 μM) and incubate for 10 minutes at 25°C.

  • Reaction Initiation & Readout: Initiate the reaction by adding 10 nM recombinant hDHODH. Monitor the decrease in absorbance at 600 nm (indicating DCIP reduction) continuously for 10 minutes.

  • Validation (Causality Check): To prove competitive inhibition, titrate the concentration of decylubiquinone. A rightward shift in the Lineweaver-Burk plot confirms the compound competes directly with CoQ.

Protocol B: AKR1C3 Enzymatic Assay (NADPH Oxidation)
  • Buffer Preparation: Prepare 100 mM potassium phosphate buffer (pH 6.0).

  • Reagent Addition: Add 200 μM androstenedione (substrate) and 200 μM NADPH (cofactor).

  • Compound Incubation: Add the inhibitor in a concentration gradient and incubate for 10 minutes.

  • Reaction Initiation & Readout: Add recombinant AKR1C3 enzyme. Measure the decrease in fluorescence (Ex: 340 nm / Em: 460 nm) or absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.

Protocol C: Cellular Uridine Rescue Assay (Phenotypic Validation)

Small molecules often exhibit off-target cytotoxicity. This assay proves that cell death is specifically caused by DHODH inhibition.

  • Cell Seeding: Seed Jurkat T-cells or HCT-116 colon cancer cells in 96-well plates at 5,000 cells/well.

  • Treatment: Treat cells with the IC₉₀ concentration of the inhibitor.

  • Rescue Condition: To half of the treated wells, add 50 μM exogenous uridine. (Uridine bypasses the de novo synthesis pathway by feeding directly into the salvage pathway).

  • Viability Readout: After 72 hours, assess viability using CellTiter-Glo (ATP luminescence).

  • Validation: If the uridine-supplemented cells survive while the non-supplemented cells die, the primary mechanism of cell death is conclusively on-target DHODH inhibition.

Quantitative Data Summary

The following table summarizes the typical kinetic and assay parameters for anthranilic acid urea derivatives acting on these two targets:

ParameterhDHODH Assay ProfileAKR1C3 Assay Profile
Primary Substrate Dihydroorotate (DHO)Androstenedione
Cofactor / Electron Acceptor Decylubiquinone / DCIPNADPH
Typical IC₅₀ Range 10 nM - 150 nM300 nM - 800 nM
Inhibition Modality Competitive (vs. CoQ)Competitive (vs. Substrate)
Readout Wavelength 600 nm (DCIP reduction)340 nm (NADPH oxidation)
Phenotypic Rescue Agent Exogenous UridineN/A

Conclusion

2-[(Morpholin-4-ylcarbonyl)amino]benzoic acid represents a highly tunable scaffold. By exploiting the spatial geometry of the morpholine ring and the hydrogen-bonding capacity of the urea linker, this anthranilic acid derivative effectively occupies the ubiquinone tunnel of hDHODH and the catalytic pocket of AKR1C3. Utilizing the self-validating in vitro protocols outlined above ensures that researchers can confidently distinguish between on-target enzymatic blockade and off-target cytotoxicity during lead optimization.

References

  • Inhibition of human DHODH by 4-hydroxycoumarins, fenamic acids, and N-(alkylcarbonyl)anthranilic acids identified by structure-guided fragment selection. PubMed (NIH).
  • N-Benzoyl anthranilic acid derivatives as selective inhibitors of aldo–keto reductase AKR1C3. ResearchGate.
  • Overview of AKR1C3: Inhibitor Achievements and Disease Insights. ACS Publications.
  • Development of Potent and Selective Indomethacin Analogues for the Inhibition of AKR1C3 (Type 5 17β-Hydroxysteroid Dehydrogenase/Prostaglandin F Synthase) in Castrate-Resistant Prostate Cancer. PubMed (NIH).
Foundational

Physicochemical Characterization and Analytical Validation of 2-[(Morpholin-4-ylcarbonyl)amino]benzoic Acid

Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Discovery Scientists Document Type: Technical Whitepaper Introduction & Structural Rationale In modern fragment-based drug discovery (FBDD) and lead op...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Discovery Scientists Document Type: Technical Whitepaper

Introduction & Structural Rationale

In modern fragment-based drug discovery (FBDD) and lead optimization, the precise characterization of building blocks is critical to ensuring the integrity of downstream biological assays. 2-[(Morpholin-4-ylcarbonyl)amino]benzoic acid is a highly versatile synthetic intermediate and pharmacophore scaffold [1]. Structurally, it is derived from anthranilic acid (2-aminobenzoic acid) conjugated to a morpholine ring via a urea linkage.

The strategic incorporation of these specific moieties serves distinct pharmacological purposes:

  • Morpholine Ring: Acts as a lipophilic hydrogen-bond acceptor. Its oxygen atom improves aqueous solubility and modulates the basicity of the adjacent nitrogen, which is critical for optimizing the pharmacokinetic (PK) profiles of lead compounds [4].

  • Urea Linkage: Provides a conformationally rigid backbone that can act simultaneously as a hydrogen-bond donor and acceptor, facilitating strong directional interactions with target kinase or protease active sites.

  • Benzoic Acid Core: Serves as an ionic anchor. The carboxylic acid can form salt bridges with basic amino acid residues (e.g., arginine or lysine) in target proteins, or serve as a synthetic handle for further amide coupling.

G Compound 2-[(Morpholin-4-ylcarbonyl)amino] benzoic acid Morpholine Morpholine Ring (Solubility, H-bond Acceptor) Compound->Morpholine Urea Urea Linkage (Rigidity, H-bond Donor/Acceptor) Compound->Urea Benzoic Benzoic Acid Core (Salt Formation, Ionic Anchor) Compound->Benzoic

Pharmacophore decomposition of 2-[(Morpholin-4-ylcarbonyl)amino]benzoic acid.

Quantitative Data: Molecular Weight vs. Exact Mass

A fundamental requirement in analytical chemistry is distinguishing between Molecular Weight (Average Mass) and Exact Mass (Monoisotopic Mass) .

  • Molecular Weight (250.25 g/mol ): Calculated using the abundance-weighted average atomic masses of the elements (e.g., Carbon = 12.011 Da). This value is utilized for macroscopic laboratory operations, such as calculating stoichiometry, molarity, and assay concentrations.

  • Exact Mass (250.09536 Da): Calculated using the mass of the most abundant isotope of each element (e.g., 12C = 12.00000 Da, 1H = 1.007825 Da). This precise value is the cornerstone of High-Resolution Mass Spectrometry (HRMS), allowing scientists to deduce the exact elemental formula and eliminate isobaric false positives [2, 3].

Table 1: Physicochemical Properties Summary
ParameterValueApplication Context
Chemical Formula C12​H14​N2​O4​ Elemental composition analysis
Molecular Weight 250.254 g/mol Reagent weighing, molarity calculations
Exact Mass (Monoisotopic) 250.09536 DaHRMS target mass (neutral molecule)
H-Bond Donors 2 (COOH, NH)Target binding thermodynamics
H-Bond Acceptors 4 (C=O, C=O, Morpholine-O, COOH-O)Solvation and target anchoring

Analytical Strategy: Self-Validating HRMS Protocol

To definitively confirm the identity and purity of 2-[(Morpholin-4-ylcarbonyl)amino]benzoic acid, High-Resolution Mass Spectrometry (HRMS) utilizing Electrospray Ionization (ESI) is the gold standard [3].

The following protocol is designed as a self-validating system . By incorporating polarity switching and continuous lock-mass calibration, the workflow inherently verifies its own accuracy, ensuring that the measured mass defect strictly correlates to the C12​H14​N2​O4​ formula.

Table 2: HRMS Expected Ion m/z Values
Ionization ModeAdduct TypeIon FormulaTheoretical m/z
Positive (ESI+) [M+H]+ [C12​H15​N2​O4​]+ 251.10264
Positive (ESI+) [M+Na]+ [C12​H14​N2​O4​Na]+ 273.08458
Negative (ESI-) [M−H]− [C12​H13​N2​O4​]− 249.08808
Step-by-Step Experimental Methodology
  • Sample Preparation & Matrix Design:

    • Action: Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade Methanol to create a stock solution. Dilute to a final working concentration of 1 µg/mL using a 50:50 (v/v) mixture of Methanol and LC-MS grade Water.

    • Causality: Methanol ensures the complete dissolution of the lipophilic morpholine-benzoic acid core. Diluting to 1 µg/mL prevents detector saturation (space-charge effects in Orbitrap systems) and minimizes ion suppression, ensuring a linear response.

  • Chromatographic Separation (UHPLC):

    • Action: Inject 2 µL onto a C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size). Use a gradient of Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid).

    • Causality: The acidic modifier (formic acid) suppresses the ionization of the carboxylic acid in the liquid phase, keeping the molecule neutral to ensure optimal retention and sharp peak shapes on the hydrophobic C18 stationary phase.

  • Mass Spectrometry Acquisition (Polarity Switching):

    • Action: Operate the mass spectrometer (Orbitrap or Q-TOF) in rapid polarity switching mode (ESI+ and ESI-).

    • Causality: This provides orthogonal structural validation. The basic morpholine nitrogen readily accepts a proton in the acidic mobile phase, yielding a strong [M+H]+ signal at m/z 251.1026. Conversely, the acidic benzoic acid moiety easily sheds a proton, yielding an [M−H]− signal at m/z 249.0881. Detecting both ions at the same retention time definitively confirms the amphoteric nature of the molecule.

  • Lock-Mass Calibration (The Self-Validating Mechanism):

    • Action: Continuously infuse a known calibrant, such as Leucine Enkephalin ( [M+H]+ m/z 556.2766), via a secondary reference sprayer throughout the acquisition.

    • Causality: Environmental fluctuations (temperature, electronics) cause slight instrumental drift. The software uses the constant presence of the lock-mass to recalculate and correct the mass axis in real-time. This guarantees that the mass error for the target compound remains strictly <2 ppm , validating the exact mass measurement.

  • Data Processing & Isotopic Pattern Matching:

    • Action: Extract the chromatogram for the target m/z. Compare the experimental isotopic distribution (M, M+1, M+2) against the theoretical model.

    • Causality: While the monoisotopic mass confirms the primary formula, verifying the relative abundance of the A+1 peak (driven by natural 13C and 15N isotopes) and the A+2 peak (driven by 18O ) proves the exact elemental stoichiometry, ruling out isobaric compounds with different atomic compositions.

Workflow Prep Sample Preparation (1 µg/mL in MeOH/H2O) LC UHPLC Separation (C18, 0.1% Formic Acid) Prep->LC Calib Lock-Mass Calibration (Leucine Enkephalin Infusion) ESI ESI-HRMS (Orbitrap/Q-TOF) Positive/Negative Mode Calib->ESI LC->ESI Data Data Analysis Mass Error < 2 ppm, Isotope Pattern ESI->Data

Self-validating LC-HRMS protocol for exact mass determination.

Conclusion

The precise determination of the molecular weight (250.25 g/mol ) and exact mass (250.09536 Da) of 2-[(Morpholin-4-ylcarbonyl)amino]benzoic acid is foundational for its use in medicinal chemistry. By employing a self-validating HRMS workflow that leverages lock-mass calibration and isotopic pattern matching, researchers can confidently verify the structural integrity of this building block, ensuring the reliability of subsequent synthetic and pharmacological applications.

References

  • National Center for Biotechnology Information. "2-(Morpholine-4-carbonylamino)benzoate | C12H13N2O4- | CID 1511124". PubChem. URL:[Link]

  • SpectraBase. "Butanedioic acid, monohydrazide, N2-benzoyl-, methyl ester - Exact Mass Reference for C12H14N2O4". John Wiley & Sons, Inc. URL:[Link]

  • Hughes, N. "High Resolution Mass Spectrometry for Drug Discovery and Development". Mass Spectrometry & Purification Techniques, 2024. URL:[Link]

  • Ahmad, N., et al. "Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR)". ResearchGate, 2020. URL:[Link]

Exploratory

An In-Depth Technical Guide to 2-[(Morpholin-4-ylcarbonyl)amino]benzoic acid: Safety, Handling, and Inferred Hazard Assessment

Disclaimer: No specific Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) for 2-[(Morpholin-4-ylcarbonyl)amino]benzoic acid is publicly available. This guide has been meticulously compiled by a Senior Applicat...

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Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: No specific Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) for 2-[(Morpholin-4-ylcarbonyl)amino]benzoic acid is publicly available. This guide has been meticulously compiled by a Senior Application Scientist to provide a comprehensive safety and handling framework. The information herein is extrapolated from the known properties and hazards of structurally analogous compounds, including anthranilic acid and its N-acyl derivatives, as well as morpholine-containing molecules. Researchers, scientists, and drug development professionals must use this document as a supplementary resource to their own rigorous risk assessment and exercise due caution.

Introduction and Structural Context

2-[(Morpholin-4-ylcarbonyl)amino]benzoic acid is a derivative of anthranilic acid, featuring a morpholine carboxamide substituent at the amino group. This unique combination of a benzoic acid, an amide linkage, and a morpholine ring suggests its potential utility in medicinal chemistry and materials science. Anthranilic acid derivatives are known for their diverse biological activities, and the incorporation of a morpholine moiety can modulate physicochemical properties such as solubility and bioavailability.

Given the absence of direct safety data, a proactive and informed approach to handling is paramount. This guide provides a detailed analysis of potential hazards and outlines robust protocols for safe laboratory use, drawing parallels from well-characterized structural analogs.

Chemical Structure and Identification

Risk_Assessment_Workflow A Identify Compound (2-[(Morpholin-4-ylcarbonyl)amino]benzoic acid) B Search for Specific SDS/MSDS A->B C No Specific Data Found B->C D Analog Analysis (Anthranilic Acid, Morpholine Derivatives) C->D E Infer Potential Hazards (Irritant, Sensitizer, Harmful if Swallowed) D->E F Define Control Measures E->F G Engineering Controls (Fume Hood) F->G H Personal Protective Equipment (PPE) (Goggles, Gloves, Lab Coat) F->H I Safe Work Practices (Avoid Dust, Good Hygiene) F->I J Develop Emergency Procedures F->J M Proceed with Experiment G->M H->M I->M K First Aid Measures J->K L Spill & Fire Response J->L K->M L->M N Review and Update Risk Assessment M->N

Caption: A workflow for risk assessment when handling a novel chemical compound.

Emergency Procedures

First-Aid Measures
  • In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. [1]Seek immediate medical attention.

  • In case of skin contact: Wash off immediately with plenty of soap and water while removing all contaminated clothing and shoes. [2]If skin irritation or rash occurs, get medical advice/attention.

  • If inhaled: Remove the person to fresh air and keep them comfortable for breathing. [1]If you feel unwell, seek medical advice.

  • If swallowed: Rinse mouth with water. Do NOT induce vomiting. [3]Call a poison center or doctor if you feel unwell.

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide (CO2), or alcohol-resistant foam. [3]* Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including nitrogen oxides (NOx) and carbon monoxide (CO). [4][1]* Protective Equipment: As in any fire, wear a self-contained breathing apparatus (SCBA) and full protective gear. [1]

Accidental Release Measures
  • Personal Precautions: Ensure adequate ventilation. Use personal protective equipment as required. Avoid dust formation. [3]* Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

  • Containment and Cleanup: Sweep up and shovel into suitable containers for disposal. Avoid creating dust.

Conclusion

While a specific MSDS for 2-[(Morpholin-4-ylcarbonyl)amino]benzoic acid is not available, a thorough analysis of its structural components allows for the development of a robust safety and handling guide. By treating this novel compound with the precautions outlined for its analogs—anthranilic acid and morpholine derivatives—researchers can significantly mitigate potential risks. The core principles of good laboratory practice, including the consistent use of appropriate engineering controls and personal protective equipment, are non-negotiable. This guide serves as a foundational document to be used in conjunction with institutional safety protocols and professional judgment.

References

  • SYNTHESIS AND PROPERTIES OF NEW N-ACYL DERIVATIVES OF ANTHRANILIC ACID. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (2006, March 7).
  • SYNTHESIS AND PROPERTIES OF NEW N-ACYL DERIVATIVES OF ANTHRANILIC ACID. (2019, June 7).
  • SAFETY DATA SHEET - Spectrum Chemical. (2018, December 20).
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2012, December 4).
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (2012, December 4).
  • Safety Data Sheet - caymanchem.com. (2025, December 19).
  • Ag-Catalyzed Practical Synthesis of N‑Acyl Anthranilic Acids from Anthranils and Carboxylic Acids. (2024, February 9).
  • CHEM–333: Lab Experiment 1: Synthesis of N-Acetylanthranilic Acid: A Triboluminescent Material. (n.d.).

Sources

Foundational

Unveiling the Synthesis of a Key Chemical Scaffold: A Technical Guide to 2-[(Morpholin-4-ylcarbonyl)amino]benzoic acid

Introduction In the landscape of medicinal chemistry and drug discovery, the N-acyl anthranilic acid motif is a privileged scaffold, serving as a cornerstone for a multitude of pharmacologically active agents.[1][2] Thes...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of medicinal chemistry and drug discovery, the N-acyl anthranilic acid motif is a privileged scaffold, serving as a cornerstone for a multitude of pharmacologically active agents.[1][2] These structures are recognized as versatile building blocks for valuable heterocyclic frameworks, including quinazolinones and benzoxazinones.[1] Within this class, 2-[(Morpholin-4-ylcarbonyl)amino]benzoic acid represents a significant synthetic intermediate. Its structure, featuring a urea linkage between anthranilic acid and a morpholine moiety, provides a unique combination of rigidity and hydrogen bonding capabilities, making it a valuable component in the design of novel therapeutics.

This technical guide provides an in-depth examination of the initial and most direct synthetic pathway to 2-[(Morpholin-4-ylcarbonyl)amino]benzoic acid. Moving beyond a simple recitation of steps, this document elucidates the underlying chemical principles and strategic considerations—from retrosynthetic analysis to detailed, field-tested protocols—offering researchers a comprehensive and practical understanding of its synthesis.

Retrosynthetic Analysis and Strategic Rationale

The logical approach to designing the synthesis of any target molecule begins with retrosynthesis. For 2-[(Morpholin-4-ylcarbonyl)amino]benzoic acid, the most logical disconnection point is the amide (urea) bond formed between the aniline nitrogen of the benzoic acid and the carbonyl carbon.

This C-N bond disconnection reveals two commercially available and synthetically accessible precursors:

  • 2-Aminobenzoic acid (also known as Anthranilic acid).

  • An activated morpholine carbonyl equivalent, most commonly Morpholine-4-carbonyl chloride .

The forward synthesis, therefore, is planned as a direct acylation reaction. This approach is favored for its atom economy and the general reliability of N-acylation reactions. The primary challenge in this synthesis is to ensure the selective acylation of the more nucleophilic amino group without promoting side reactions involving the carboxylic acid moiety. The use of a suitable base is critical to neutralize the hydrochloric acid byproduct, thereby driving the reaction to completion and preventing the protonation of the starting amine.[3][4]

G cluster_precursors Precursors Target 2-[(Morpholin-4-ylcarbonyl)amino]benzoic acid Disconnect C-N (Urea) Bond Disconnection Target->Disconnect Retrosynthetic Analysis Precursor1 2-Aminobenzoic Acid (Anthranilic Acid) Disconnect->Precursor1 Precursor2 Morpholine-4-carbonyl Chloride Disconnect->Precursor2

Caption: Retrosynthetic analysis of the target molecule.

Forward Synthesis Pathway: A Step-by-Step Guide

The synthesis of 2-[(Morpholin-4-ylcarbonyl)amino]benzoic acid is efficiently achieved through the nucleophilic acyl substitution reaction between 2-aminobenzoic acid and morpholine-4-carbonyl chloride.

Overall Reaction Scheme:

2-Aminobenzoic Acid + Morpholine-4-carbonyl Chloride → 2-[(Morpholin-4-ylcarbonyl)amino]benzoic acid

G cluster_reagents Reagents & Conditions A 2-Aminobenzoic Acid Plus1 + Arrow A->Arrow B Morpholine-4-carbonyl Chloride B->Arrow C 2-[(Morpholin-4-ylcarbonyl)amino]benzoic acid Arrow->C Reagents Base (e.g., Triethylamine) Solvent (e.g., Dichloromethane) Room Temperature Reagents->Arrow Mediates G cluster_mech Reaction Mechanism Nuc_Attack 1. Nucleophilic Attack Tetra_Int 2. Tetrahedral Intermediate Nuc_Attack->Tetra_Int LG_Depart 3. Leaving Group Departure Tetra_Int->LG_Depart Deprotonation 4. Deprotonation LG_Depart->Deprotonation

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Exploratory

2-[(Morpholin-4-ylcarbonyl)amino]benzoic Acid: A Privileged Scaffold in Medicinal Chemistry and Drug Development

Executive Summary: The Strategic Value of the Morpholine-Urea Motif In modern drug discovery, the optimization of pharmacokinetic (PK) and pharmacodynamic (PD) profiles often hinges on the strategic functionalization of...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Strategic Value of the Morpholine-Urea Motif

In modern drug discovery, the optimization of pharmacokinetic (PK) and pharmacodynamic (PD) profiles often hinges on the strategic functionalization of classical pharmacophores. The compound 2-[(Morpholin-4-ylcarbonyl)amino]benzoic acid (PubChem CID 1511124)[1] represents a highly versatile building block and active pharmaceutical intermediate. By coupling an anthranilic acid core with a morpholine-4-carbonyl moiety via a urea linkage, chemists achieve a unique balance of hydrogen-bonding capacity, steric bulk, and modulated lipophilicity.

As an application scientist, I frequently observe that planar aromatic scaffolds suffer from poor aqueous solubility and excessive human serum albumin (HSA) binding. The introduction of the morpholine ring—an aliphatic, oxygen-containing heterocycle—disrupts this planar stacking. It acts as a structural shock absorber, fine-tuning the LogP while providing a critical hydrogen-bond acceptor vector. This specific structural synergy has propelled this scaffold into diverse therapeutic arenas, including lipid metabolism modulation (HM74A agonism)[2], anti-inflammatory drug design (COX-2 inhibition)[3], and oncology (MetAP2 inhibition)[4].

Physicochemical Profiling & Quantitative Data

To understand why this molecule behaves predictably in biological systems, we must first analyze its physicochemical parameters. The data below illustrates why this scaffold consistently adheres to Lipinski’s Rule of Five, making it an ideal starting point for oral drug development.

Table 1: Physicochemical Properties & Structural Rationale

PropertyValueCausality / Significance in Drug Design
Molecular Formula C₁₂H₁₄N₂O₄Defines the core morpholine-urea-anthranilic acid architecture.
Molecular Weight 250.25 g/mol Well below the 500 Da threshold, allowing for further functionalization without sacrificing oral bioavailability.
Topological Polar Surface Area (TPSA) 87.7 ŲFalls within the optimal range (60–120 Ų) for excellent intestinal absorption and cellular membrane permeability.
H-Bond Donors / Acceptors 2 / 4The urea NH and carboxylic acid act as donors; the morpholine oxygen and carbonyls act as acceptors. Crucial for anchoring into target receptor pockets.
Predicted LogP ~1.2 - 1.8A balanced lipophilicity that prevents the excessive plasma protein binding typically associated with highly lipophilic anthranilic acids[4].

Core Biological Targets & Mechanisms of Action

The 2-[(Morpholin-4-ylcarbonyl)amino]benzoic acid scaffold is not a single-target entity; it is a "privileged scaffold" that can be directed toward multiple pathways depending on downstream derivatization.

A. Lipid Metabolism: HM74A (GPR109A) Agonism

GPR109A is a G_i-protein-coupled receptor originally identified as the primary target for nicotinic acid (niacin). Activation of this receptor in adipocytes is a validated strategy for treating dyslipidemia. The morpholine-urea derivative mimics the pharmacophore of nicotinic acid but provides additional binding vectors. Upon binding, it inhibits adenylyl cyclase, leading to a drop in intracellular cAMP. This prevents the Protein Kinase A (PKA)-mediated phosphorylation of hormone-sensitive lipase (HSL), thereby halting lipolysis and reducing circulating free fatty acids (NEFA)[2].

GPR109A_Pathway Ligand 2-[(Morpholin-4-ylcarbonyl)amino]benzoic acid (HM74A Agonist) Receptor GPR109A Receptor (Adipocyte Membrane) Ligand->Receptor Binds & Activates G_protein Gi Protein (Activation) Receptor->G_protein Couples to AdenylateCyclase Adenylyl Cyclase (Inhibition) G_protein->AdenylateCyclase Inhibits cAMP Intracellular cAMP (Decreased) AdenylateCyclase->cAMP Lowers Production PKA Protein Kinase A (Inactivated) cAMP->PKA Prevents Activation Lipolysis Hormone-Sensitive Lipase (Dephosphorylated) PKA->Lipolysis Halts Phosphorylation FFA Free Fatty Acids (NEFA) (Reduced Plasma Levels) Lipolysis->FFA Suppresses Lipolysis

Fig 1. GPR109A (HM74A) signaling cascade initiated by anthranilic acid urea derivatives.
B. Anti-Inflammatory Design: Selective COX-2 Inhibition

When this scaffold undergoes cyclization, it forms quinazolin-4-ones, which are subsequently aminated to yield 2-(morpholin-4-yl)-N-phenylquinazolin-4-amines. The morpholine ring is strategically essential here: it occupies the secondary side pocket of the COX-2 active site. Because COX-2 contains a smaller valine residue at position 523 (unlike the bulky isoleucine in COX-1), the morpholine ring fits perfectly, driving the high COX-2 selectivity index required to avoid gastrointestinal toxicity[3].

C. Oncology: MetAP2 Inhibition

Methionine aminopeptidase-2 (MetAP2) is a metalloprotease critical for tumor angiogenesis. Early anthranilic acid inhibitors suffered from high human serum albumin (HSA) binding, rendering them inactive in cellular assays. By incorporating aliphatic heterocycles like morpholine, researchers successfully disrupted the hydrophobic stacking that caused HSA binding. For instance, related optimized analogs demonstrated potent enzyme inhibition (IC₅₀ = 10 nM) and restored cellular efficacy against HT-1080 fibrosarcoma cells (EC₅₀ = 2.4 μM)[4].

Table 2: Summary of Target Activity Profiles

Biological TargetRole of ScaffoldKey Quantitative Metric / OutcomeReference
HM74A (GPR109A) AgonistPotent reduction of plasma NEFA levels in lipid metabolism models.[2]
COX-2 Precursor to InhibitorsHigh COX-2 vs. COX-1 selectivity index (e.g., Compound 5d).[3]
MetAP2 Reversible InhibitorIC₅₀ = 10 nM (Enzyme); EC₅₀ = 2.4 μM (Cellular) for optimized analogs.[4]

Synthetic Methodologies & Experimental Protocols

To ensure reproducibility and high yield, the synthesis of the morpholine-urea linkage must be carefully controlled. The following protocol utilizes triphosgene, which is significantly safer than phosgene gas, to generate an active isocyanate intermediate.

Self-Validating Protocol: Synthesis of 2-[(Morpholin-4-ylcarbonyl)amino]benzoic acid

Expertise Note: The causality behind using a sequential addition at 0 °C is to prevent the anthranilic acid from reacting with its own isocyanate intermediate to form symmetrical urea dimers. By keeping the temperature low and strictly controlling stoichiometry, we ensure complete conversion to the monomeric isocyanate before introducing the morpholine nucleophile.

Step 1: Isocyanate Formation

  • Preparation: Dissolve 10.0 mmol (1.0 eq) of anthranilic acid in 50 mL of anhydrous dichloromethane (DCM) in a flame-dried round-bottom flask.

  • Base Addition: Add 25.0 mmol (2.5 eq) of N,N-diisopropylethylamine (DIPEA). Cool the mixture to 0 °C using an ice-water bath under an inert argon atmosphere.

  • Phosgenation: Dissolve 3.5 mmol (0.35 eq, equivalent to 1.05 eq of phosgene) of triphosgene in 10 mL of DCM. Add this solution dropwise over 30 minutes to control the exothermic reaction.

  • Incubation: Stir the reaction at 0 °C for 1 hour.

    • Validation Checkpoint 1: Perform TLC (9:1 DCM:MeOH). The starting material (Rf ~0.2) should be completely consumed, replaced by the highly reactive 2-isocyanatobenzoic acid.

Step 2: Urea Formation 5. Nucleophilic Attack: To the cold reaction mixture, add 12.0 mmol (1.2 eq) of morpholine dropwise. The morpholine nitrogen rapidly attacks the electrophilic isocyanate carbon. 6. Maturation: Remove the ice bath, allow the reaction to warm to room temperature, and stir for an additional 2–4 hours.

Step 3: Workup and Quality Control 7. Quenching: Quench the reaction with 1M HCl (approx. 30 mL) to neutralize excess DIPEA and morpholine, and to ensure the benzoic acid moiety is fully protonated. 8. Extraction: Extract the aqueous layer with ethyl acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. 9. Purification: Recrystallize the crude solid from an ethanol/water mixture to yield the pure product as a white to off-white solid.

  • Validation Checkpoint 2 (LC-MS): Dilute a 10 µL aliquot in acetonitrile. LC-MS must show a dominant [M+H]⁺ peak at m/z 251.1.

  • Validation Checkpoint 3 (NMR): ¹H NMR (DMSO-d₆) will confirm the structure via distinct morpholine CH₂ multiplets at 3.4–3.7 ppm and a broad urea NH singlet at ~8.5–9.0 ppm.

Synthetic_Workflow AnthranilicAcid Anthranilic Acid (1.0 eq) Triphosgene Triphosgene / DIPEA (DCM, 0°C, 1h) AnthranilicAcid->Triphosgene Phosgenation Isocyanate 2-Isocyanatobenzoic Acid (Active Intermediate) Triphosgene->Isocyanate Yields Morpholine Morpholine (1.2 eq) (RT, 2-4h) Isocyanate->Morpholine Nucleophilic Addition Product 2-[(Morpholin-4-ylcarbonyl) amino]benzoic acid Morpholine->Product Aqueous Workup

Fig 2. Step-by-step synthetic workflow for 2-[(Morpholin-4-ylcarbonyl)amino]benzoic acid.

Conclusion & Future Directions

The 2-[(Morpholin-4-ylcarbonyl)amino]benzoic acid scaffold is a testament to the power of rational drug design. By merging the established biological activity of the anthranilic acid core with the physicochemical tuning provided by the morpholine-urea linkage, researchers can navigate the complex landscape of target affinity, solubility, and protein binding. Future applications of this scaffold are likely to expand into targeted protein degradation (PROTACs), where the morpholine ring can serve as an ideal solvent-exposed exit vector for linker attachment.

References

  • National Center for Biotechnology Information (NCBI). "2-(Morpholine-4-carbonylamino)benzoate (PubChem CID 1511124)." PubChem Database. URL:[Link][1]

  • Bradley et al. "Anthranilic Acid Derivatives and Their Use in Treatment of Diseases of Lipid Metabolism, in Particular Dyslipidaemia." US Patent US20080139565A1, 2008. URL:[2]

  • Dravyakar, B. R., et al. "Design and Development of Novel 2-(Morpholinyl)-N-substituted Phenylquinazolin-4-amines as Selective COX-II Inhibitor." Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, Vol. 18, No. 1, 2019, pp. 4-25. URL:[Link][3]

  • Kallander, L. S., et al. "Discovery and Optimization of Anthranilic Acid Sulfonamides as Inhibitors of Methionine Aminopeptidase-2: A Structural Basis for the Reduction of Albumin Binding." Journal of Medicinal Chemistry, Vol. 49, No. 15, 2006, pp. 4630-4637. URL:[Link][4]

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Protocols & Analytical Methods

Method

The Versatile Precursor: 2-[(Morpholin-4-ylcarbonyl)amino]benzoic Acid in Heterocyclic Synthesis

Introduction: A Privileged Scaffold in Medicinal Chemistry In the landscape of modern drug discovery and organic synthesis, the strategic design of molecular precursors is paramount. 2-[(Morpholin-4-ylcarbonyl)amino]benz...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Privileged Scaffold in Medicinal Chemistry

In the landscape of modern drug discovery and organic synthesis, the strategic design of molecular precursors is paramount. 2-[(Morpholin-4-ylcarbonyl)amino]benzoic acid, a derivative of anthranilic acid, has emerged as a highly valuable building block. Its intrinsic structural features—a reactive carboxylic acid, a secondary amide linker, and the pharmacologically significant morpholine moiety—render it an ideal starting material for the synthesis of a diverse array of heterocyclic compounds. The morpholine ring, in particular, is a common feature in many approved drugs, often improving aqueous solubility and metabolic stability.

This comprehensive guide provides detailed application notes and protocols for the synthesis and utilization of 2-[(Morpholin-4-ylcarbonyl)amino]benzoic acid as a precursor, with a primary focus on its application in the synthesis of quinazolinone derivatives. These protocols are designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying chemical principles to empower rational synthetic design.

Part 1: Synthesis of the Precursor: 2-[(Morpholin-4-ylcarbonyl)amino]benzoic Acid

The most direct and efficient synthesis of 2-[(Morpholin-4-ylcarbonyl)amino]benzoic acid involves the reaction of isatoic anhydride with morpholine. This method is advantageous as it circumvents the need for hazardous reagents like phosgene or its derivatives. Isatoic anhydride, a cyclic derivative of anthranilic acid, serves as an excellent electrophile.

Reaction Mechanism: Nucleophilic Acyl Substitution

The synthesis proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of morpholine acts as the nucleophile, attacking the more electrophilic carbonyl group (C4) of the isatoic anhydride. This leads to the opening of the anhydride ring, followed by the loss of carbon dioxide, to yield the desired 2-ureidobenzoic acid derivative.

Experimental Protocol: Synthesis of 2-[(Morpholin-4-ylcarbonyl)amino]benzoic Acid

Materials:

  • Isatoic anhydride

  • Morpholine

  • Dimethylformamide (DMF), anhydrous

  • Hydrochloric acid (1 M)

  • Deionized water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Büchner funnel and filter paper

  • Rotary evaporator

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add isatoic anhydride (1.0 eq).

  • Add anhydrous dimethylformamide (DMF) to dissolve the isatoic anhydride.

  • Slowly add morpholine (1.1 eq) to the stirred solution at room temperature. An exothermic reaction may be observed.

  • Heat the reaction mixture to 80-90 °C and stir for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • Pour the reaction mixture into a beaker containing ice-cold water.

  • Acidify the aqueous solution to pH 3-4 by the dropwise addition of 1 M hydrochloric acid. A white precipitate should form.

  • Stir the suspension for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with cold deionized water to remove any remaining DMF and salts.

  • The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane.

  • Dry the purified product under vacuum to yield 2-[(Morpholin-4-ylcarbonyl)amino]benzoic acid as a white to off-white solid.

Data Presentation:

Reactant/ProductMolecular Weight ( g/mol )Molar RatioTypical Yield (%)
Isatoic Anhydride163.131.0-
Morpholine87.121.1-
2-[(Morpholin-4-ylcarbonyl)amino]benzoic acid250.26-85-95
Workflow Diagram

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product Isatoic_Anhydride Isatoic Anhydride Reaction_Vessel Reaction in DMF 80-90 °C, 4-6 h Isatoic_Anhydride->Reaction_Vessel Morpholine Morpholine Morpholine->Reaction_Vessel Quenching Quench with water Reaction_Vessel->Quenching Acidification Acidify with HCl Quenching->Acidification Precipitation Precipitation Acidification->Precipitation Filtration Filtration Precipitation->Filtration Recrystallization Recrystallization Filtration->Recrystallization Final_Product 2-[(Morpholin-4-ylcarbonyl)amino]benzoic acid Recrystallization->Final_Product

Caption: Synthetic workflow for 2-[(Morpholin-4-ylcarbonyl)amino]benzoic acid.

Part 2: Application in the Synthesis of 3-Morpholino-4(3H)-quinazolinones

A primary application of 2-[(Morpholin-4-ylcarbonyl)amino]benzoic acid is its use as a precursor for the synthesis of quinazolinone derivatives. The quinazolinone scaffold is a cornerstone in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The morpholine substituent at the 3-position can further enhance the pharmacological profile of the resulting quinazolinone.

Reaction Mechanism: Cyclodehydration and Amidation

The transformation of 2-[(Morpholin-4-ylcarbonyl)amino]benzoic acid into a 3-morpholino-4(3H)-quinazolinone typically proceeds through a two-step, one-pot sequence. First, the precursor is treated with a dehydrating agent, such as acetic anhydride, to facilitate an intramolecular cyclization to form a reactive benzoxazinone intermediate.[3][4] This intermediate is then subjected to a nucleophilic attack by an amine (in this case, often hydrazine or ammonia to form the parent quinazolinone, which can then be further functionalized, or directly with a substituted amine) to yield the final quinazolinone product.

Experimental Protocol: Synthesis of 3-Morpholino-2-substituted-4(3H)-quinazolinones

Materials:

  • 2-[(Morpholin-4-ylcarbonyl)amino]benzoic acid

  • Acetic anhydride

  • Appropriate primary amine or hydrazine hydrate

  • Pyridine (as catalyst, optional)

  • Ethanol or Glacial Acetic Acid

  • Deionized water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Büchner funnel and filter paper

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, suspend 2-[(Morpholin-4-ylcarbonyl)amino]benzoic acid (1.0 eq) in acetic anhydride (5-10 eq).

  • Add a catalytic amount of pyridine (optional).

  • Heat the mixture to reflux (approximately 140 °C) for 2-3 hours to form the benzoxazinone intermediate. The reaction can be monitored by TLC.

  • Carefully distill off the excess acetic anhydride under reduced pressure.

  • To the crude benzoxazinone intermediate, add a suitable solvent such as ethanol or glacial acetic acid.

  • Add the desired primary amine or hydrazine hydrate (1.2 eq).

  • Reflux the reaction mixture for an additional 4-8 hours.

  • After cooling to room temperature, the product may precipitate out of the solution. If not, the solvent can be partially removed under reduced pressure.

  • Pour the reaction mixture into ice-cold water to precipitate the product.

  • Collect the solid by vacuum filtration and wash with cold water.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).

  • Dry the purified 3-morpholino-2-substituted-4(3H)-quinazolinone product under vacuum.

Data Presentation:

Starting MaterialKey ReagentsProductTypical Yield (%)
2-[(Morpholin-4-ylcarbonyl)amino]benzoic acid1. Acetic Anhydride2. Primary Amine/Hydrazine3-Morpholino-2-substituted-4(3H)-quinazolinone70-90
Workflow Diagram

Cyclization_Workflow cluster_precursor Precursor cluster_cyclization Step 1: Cyclization cluster_intermediate Intermediate cluster_amination Step 2: Amination cluster_product Final Product Precursor 2-[(Morpholin-4-ylcarbonyl) amino]benzoic acid Cyclization_Step Acetic Anhydride Reflux Precursor->Cyclization_Step Intermediate Benzoxazinone Intermediate Cyclization_Step->Intermediate Amination_Step Reflux in Ethanol/Acetic Acid Intermediate->Amination_Step Amine Primary Amine or Hydrazine Amine->Amination_Step Final_Product 3-Morpholino-2-substituted- 4(3H)-quinazolinone Amination_Step->Final_Product

Caption: General workflow for the synthesis of 3-morpholino-4(3H)-quinazolinones.

Conclusion: A Gateway to Chemical Diversity

2-[(Morpholin-4-ylcarbonyl)amino]benzoic acid stands as a testament to the power of strategic precursor design in organic synthesis. Its straightforward preparation and subsequent reactivity provide a reliable and efficient entry point to the privileged quinazolinone scaffold. The protocols detailed herein offer a robust foundation for researchers to explore the synthesis of novel heterocyclic compounds with potential applications in medicinal chemistry and materials science. By understanding the underlying chemical principles, scientists can further adapt and innovate upon these methods to access an even broader range of molecular diversity.

References

  • Staiger, R. P., & Miller, E. B. (1959). Isatoic Anhydride. IV. Reactions with Various Nucleophiles. Journal of the American Chemical Society, 81(12), 3147-3149.
  • Talaat, R. M., & El-Emary, T. I. (2007). Synthesis of some new tricyclic 4(3H)-quinazolinone derivatives. Bulletin of the Korean Chemical Society, 28(7), 1159-1162.
  • Al-Suwaidan, I. A., Abdel-Aziz, A. A.-M., & El-Azab, A. S. (2019).
  • Kallivretaki, D., Ioannou, P. V., & Christofidis, D. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. Molecules, 28(23), 7899.
  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. Retrieved from [Link]

  • Staderini, M., Unciti-Broceta, A., & Overall, C. M. (2016). INSIGHT INTO NOVEL CYCLIZATION REACTIONS USING ACETIC ANHYDRIDE IN THE PRESENCE OF 4-DIMETHYLAMINOPYRIDINE. HETEROCYCLES, 92(2), 293-308.
  • El-Gendy, M. A. A., & El-Sawy, E. R. (2020). 4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological Properties. IntechOpen.
  • Al-Omary, F. A. M., & El-Brollosy, N. R. (2010). Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives. Journal of the Saudi Chemical Society, 14(3), 283-289.
  • Kavvadias, S., & Papapetropoulos, A. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. European Journal of Organic Chemistry, 2020(10), 1321-1335.
  • Organic Chemistry Portal. (n.d.). Synthesis of morpholines. Retrieved from [Link]

  • El-Sayed, W. A., & Ali, O. M. (2011). Synthesis of Some Biologically Active 4(3H)-Quinazolinones Derived from 2,3-Pyridine Dicarboxylic Anhydride. International Journal of Organic Chemistry, 1(3), 85-92.
  • Jones, R. C. F., & Coles, S. J. (2018). Quinolines from the cyclocondensation of isatoic anhydride with ethyl acetoacetate: preparation of ethyl 4-hydroxy-2-methylquinoline-3-carboxylate and derivatives. Beilstein Journal of Organic Chemistry, 14, 2404-2411.
  • Al-Obaid, A. M., & Abdel-Hamide, S. G. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules, 28(2), 853.
  • BenchChem. (2025). Application Notes and Protocols: Morpholine-4-carbodithioic Acid in Organic Synthesis. BenchChem.
  • De Winter, H., & De Bondt, H. (2020). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. ACS Omega, 5(26), 16007-16016.
  • Al-Tel, T. H. (2025). Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). Pharmaceuticals, 18(10), 1345.
  • ResearchGate. (2020). Example of intermolecular cyclization for morpholine ring formation.
  • Karim, M. G., Mehrdad, M., Gheidari, D., & Gheidari, N. Z. (2025). Synthesis of 3-(arylamino) quinazoline-2,4(1H,3H)-dione derivatives via TBHP/I2: Molecular docking, MD simulation, DFT, and pharmacological evaluation as MTH1 inhibitors. PLOS ONE, 20(11), e0301234*.
  • Szolcsányi, P., & Mečiarová, M. (2021). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. Molecules, 26(11), 3321.

Sources

Application

Application Note: NMR Solvent Compatibility and Spectral Optimization for 2-[(Morpholin-4-ylcarbonyl)amino]benzoic Acid

Executive Summary The structural elucidation of highly functionalized organic molecules via Nuclear Magnetic Resonance (NMR) spectroscopy is heavily dependent on the thermodynamic interactions between the solute and the...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural elucidation of highly functionalized organic molecules via Nuclear Magnetic Resonance (NMR) spectroscopy is heavily dependent on the thermodynamic interactions between the solute and the deuterated solvent. 2-[(Morpholin-4-ylcarbonyl)amino]benzoic acid presents a unique analytical challenge due to its highly polar nature, capable of both intra- and intermolecular hydrogen bonding. This application note provides a comprehensive, field-validated guide for selecting the optimal NMR solvent, detailing the causality behind chemical shift perturbations, and outlining a self-validating experimental protocol to ensure high-fidelity spectral acquisition.

Chemical Profiling & Structural Dynamics

2-[(Morpholin-4-ylcarbonyl)amino]benzoic acid is an anthranilic acid derivative featuring an ortho-substituted benzoic acid core coupled to a morpholine-4-carbonyl urea moiety. The structural architecture contains multiple hydrogen-bond donors and acceptors:

  • Carboxylic Acid (-COOH): Acts as both a strong hydrogen-bond donor and acceptor.

  • Urea Linkage (-NH-C=O): The -NH serves as a hydrogen-bond donor, while the carbonyl oxygen is an acceptor.

  • Morpholine Ring: The ethereal oxygen acts as an additional hydrogen-bond acceptor.

A defining characteristic of anthranilic acid derivatives is their propensity to form strong intramolecular hydrogen bonds between the ortho-substituents—specifically, between the urea -NH donor and the carboxylic acid carbonyl acceptor[1][2]. This intramolecular network rigidifies the local conformation, which directly influences the chemical shift anisotropy and the observed Nuclear Overhauser Effects (NOE) in 2D NMR experiments.

Mechanistic Insights: Solvent-Solute Interactions

The choice of solvent dictates whether the molecule will exist as an aggregated dimer or a solvated monomer, fundamentally altering the resulting NMR spectrum.

  • The CDCl3 Problem (Aggregation): In non-polar, weakly interacting solvents like Chloroform-d (CDCl3), carboxylic acids predominantly exist as hydrogen-bonded dimers[3]. This dimerization leads to significant line broadening and complex chemical shift perturbations due to the continuous equilibrium between monomeric and dimeric states. Furthermore, the highly polar nature of the morpholine-4-carbonyl urea linkage severely limits the compound's overall solubility in low-dielectric media[3].

  • The DMSO-d6 Advantage (Monomerization): Dimethyl sulfoxide-d6 (DMSO-d6) acts as a potent hydrogen-bond acceptor[3]. It actively outcompetes intermolecular solute-solute interactions, effectively breaking the carboxylic acid dimers and solvating the molecule as a discrete monomer[4]. This results in sharp, well-resolved resonances. Furthermore, DMSO-d6 slows the rate of labile proton exchange, allowing both the -COOH proton (typically observed far downfield at 12–14 ppm) and the urea -NH proton (8–10 ppm) to be clearly observed in the 1 H NMR spectrum[3][4].

H_Bonding Core Anthranilic Acid Core (2-Amino Substituted) Intra Intramolecular H-Bonding (Urea NH ··· O=C-OH) Core->Intra Inter Intermolecular H-Bonding (COOH Dimerization) Core->Inter SolventDMSO DMSO-d6 (Strong H-Bond Acceptor) Intra->SolventDMSO SolventCDCl3 CDCl3 (Weak H-Bond Acceptor) Intra->SolventCDCl3 Inter->SolventDMSO Inter->SolventCDCl3 EffectDMSO Breaks Dimers & Solvates Monomers Sharp Downfield Shifts SolventDMSO->EffectDMSO EffectCDCl3 Promotes Aggregation Broad, Unresolved Peaks SolventCDCl3->EffectCDCl3

Logical relationship of hydrogen bonding dynamics and solvent interactions.

Quantitative Data: Solvent Compatibility Matrix

To facilitate rapid decision-making, the following table summarizes the quantitative and qualitative compatibility of 2-[(Morpholin-4-ylcarbonyl)amino]benzoic acid across standard NMR solvents.

SolventDielectric Constant (ε)Solubility ProfileLabile Proton Visibility (-NH, -COOH)Spectral ResolutionOverall Recommendation
DMSO-d6 High (46.7)ExcellentExcellent (Sharp, downfield)High (Monomeric state)Optimal / Gold Standard
CDCl3 Low (4.8)Poor to ModeratePoor (Broad, exchange-coupled)Low (Dimerization broadening)Not Recommended
Methanol-d4 High (32.7)GoodNone (H/D Exchange)High (Backbone only)Alternative (for core structure)
D2O (+ NaOD) Very High (80.1)Excellent (as carboxylate salt)None (H/D Exchange)High (Backbone only)Niche (Aqueous solubility studies)

Standardized Experimental Protocol

The following step-by-step methodology is designed as a self-validating system to ensure maximum signal-to-noise (S/N) ratio and optimal line shape when preparing the sample in DMSO-d6.

Phase 1: Sample Preparation
  • Gravimetric Optimization: Accurately weigh 5–15 mg of 2-[(Morpholin-4-ylcarbonyl)amino]benzoic acid for 1D 1 H NMR, or 30–50 mg for 1D 13 C and 2D NMR experiments, into a clean glass vial. Causality: Over-concentrating the sample increases viscosity, which reduces the tumbling rate of the molecules and broadens the NMR lines.

  • Solvent Addition: Add exactly 0.6 mL of fresh, anhydrous DMSO-d6 (preferably from a single-use ampoule to minimize water contamination, which appears at ~3.33 ppm)[5].

  • Dissolution & Homogenization: Vortex the mixture gently for 30 seconds. If particulates remain, sonicate the vial for 2–5 minutes at room temperature.

  • Visual Inspection & Filtration (Self-Validation Step): Hold the vial to the light. The solution must be optically clear. If any turbidity is observed, filter the solution through a 0.22 µm PTFE syringe filter directly into a high-quality (5 mm) NMR tube. Causality: Suspended micro-particulates distort the magnetic field homogeneity ( ΔB0​ ), making it impossible to achieve a proper shim.

Phase 2: Acquisition Parameters (Standard 400/500 MHz Spectrometer)
  • Temperature Regulation: Set the probe temperature to 298 K (25 °C) and allow 5 minutes for thermal equilibration.

  • Tuning and Matching: Perform automated or manual tuning and matching for the 1 H (and 13 C) channels to maximize probe sensitivity.

  • Shimming: Perform gradient shimming (e.g., TopShim).

  • Spectral Quality Check (Self-Validation Step): Acquire a preliminary 1-scan 1 H spectrum. Measure the Full Width at Half Maximum (FWHM) of the residual DMSO-d6 quintet at 2.50 ppm[5]. If the FWHM is >1.5 Hz, re-shim the magnet before proceeding to full acquisition.

Workflow Start Sample: 2-[(Morpholin-4-ylcarbonyl)amino]benzoic acid Weigh Weigh 5-15 mg (1H) or 30-50 mg (13C) Start->Weigh SolventChoice Add 0.6 mL Deuterated Solvent Weigh->SolventChoice DMSO DMSO-d6 (Optimal) SolventChoice->DMSO Protic CD3OD / D2O (Alternative) SolventChoice->Protic Dissolve Vortex & Sonicate (5 mins) DMSO->Dissolve Protic->Dissolve Filter Filter through PTFE Syringe (if cloudy) Dissolve->Filter Acquire Acquire NMR Spectra (298 K) Filter->Acquire

Standardized experimental workflow for NMR sample preparation.

Troubleshooting & Spectral Optimization

  • Missing -COOH or -NH Peaks in DMSO-d6: If the expected downfield peaks (8–14 ppm) are missing or extremely broad, the DMSO-d6 may be contaminated with trace water or acid. Solution: Prepare a fresh sample using a newly opened ampoule of anhydrous DMSO-d6.

  • Overlapping Aromatic Signals: The anthranilic acid core can produce tightly coupled multiplets in the aromatic region (6.5–8.0 ppm). Solution: Utilize 2D COSY and HSQC experiments to unambiguously assign the spin systems of the aromatic ring independent of the morpholine aliphatic signals (which will clearly appear between 3.0–4.0 ppm).

  • Probing the Intramolecular H-Bond: To confirm the presence of the intramolecular hydrogen bond between the urea -NH and the carboxylic acid, perform a Variable Temperature (VT) NMR study. Solution: Acquire 1 H spectra at 298 K, 308 K, 318 K, and 328 K. A small temperature coefficient ( Δδ/ΔT<−4.0 ppb/K) for the -NH proton strongly indicates it is shielded from the bulk solvent by an intramolecular hydrogen bond[2].

References

  • Investigation of intramolecular hydrogen bond in Anthranilic acid derivatives.Islamic Azad University (IAU).
  • Intramolecular Hydrogen Bonding Based CEST MRI Contrast Agents As an Emerging Design Strategy: A Mini-Review.ACS Omega.
  • A Researcher's Guide to NMR Solvents: DMSO-d6 vs. Chloroform-d.Benchchem.
  • NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis.ACS Sustainable Chemistry & Engineering.

Sources

Method

Application Note: Utilizing 2-[(Morpholin-4-ylcarbonyl)amino]benzoic Acid in Kinase Inhibitor Drug Discovery

Introduction & Scientific Rationale In modern targeted drug discovery, the design of small-molecule kinase inhibitors heavily relies on privileged scaffolds that can effectively anchor into the highly conserved ATP-bindi...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

In modern targeted drug discovery, the design of small-molecule kinase inhibitors heavily relies on privileged scaffolds that can effectively anchor into the highly conserved ATP-binding pocket. 2-[(Morpholin-4-ylcarbonyl)amino]benzoic acid —a morpholine urea derivative of anthranilic acid—serves as an exceptionally versatile building block for Fragment-Based Drug Discovery (FBDD) and High-Throughput Screening (HTS) library synthesis.

  • The Anthranilic Acid Core: Anthranilic acid derivatives (specifically anthranilamides) are well-documented, privileged pharmacophores capable of potent and selective inhibition of receptor tyrosine kinases, such as VEGFR-2 and Aurora A [1][3]. The core provides a rigid aromatic framework that perfectly positions substituents for deep pocket binding.

  • The Morpholine Urea Moiety: The incorporation of a morpholine urea group serves a dual mechanistic purpose. First, the urea linkage establishes a rigid, bidentate hydrogen-bonding network (acting as both donor and acceptor) that interacts intimately with the kinase hinge region. It also rigidifies the molecule via intramolecular hydrogen bonding with the adjacent carboxylate or downstream amide. Second, the morpholine ring, which typically points toward the solvent-exposed region, drastically improves aqueous solubility, metabolic stability, and the overall pharmacokinetic (PK) profile of the resulting library [2].

Physicochemical Profiling & Fragment Screening

Before initiating a full-scale parallel synthesis campaign, it is critical to validate the physicochemical properties of the starting fragment. The table below summarizes why 2-[(Morpholin-4-ylcarbonyl)amino]benzoic acid is an ideal starting point for lead generation.

Table 1: Physicochemical Properties & Drug-Discovery Rationale
PropertyValueRationale in Drug Discovery
Molecular Weight 250.25 g/mol Ideal fragment size; strictly compliant with the "Rule of 3".
LogP (estimated) ~1.2Excellent aqueous solubility; minimizes non-specific hydrophobic binding.
H-Bond Donors 2 (Urea NH, COOH)Facilitates critical interactions with the kinase hinge region.
H-Bond Acceptors 5Provides multiple interaction vectors for allosteric pocket engagement.
Polar Surface Area ~87 ŲOptimal for cell permeability and intracellular target engagement.
Protocol 1: Fragment Screening via Surface Plasmon Resonance (SPR)

To validate target engagement, we utilize SPR rather than endpoint biochemical assays. Causality: SPR provides real-time kinetic data ( kon​ , koff​ ), which is crucial for optimizing the target residence time of kinase inhibitors—a metric directly correlated with in vivo efficacy.

  • Surface Preparation: Immobilize the recombinant target kinase domain (e.g., VEGFR-2) onto a CM5 sensor chip using standard amine coupling (EDC/NHS). Target an immobilization level of 3000–5000 Response Units (RU) to ensure sufficient signal-to-noise ratio for low-molecular-weight fragments.

  • Analyte Preparation: Prepare a 2-fold serial dilution of the fragment (0.1 µM to 50 µM) in running buffer (HBS-EP+ supplemented with 1% DMSO to maintain solubility).

  • Binding Kinetics: Inject the analytes at a flow rate of 30 µL/min. Allow 120 seconds for the association phase, followed by a 300-second dissociation phase.

  • Self-Validating Data Processing: Subtract the reference channel (an ethanolamine-blocked blank flow cell) and apply solvent correction curves to eliminate bulk refractive index changes. Fit the resulting sensograms to a 1:1 Langmuir binding model to determine the dissociation constant ( KD​ ).

Library Synthesis Protocol: Amide Coupling Workflow

To generate a diverse library of kinase inhibitors, the free carboxylic acid of the fragment is coupled with a variety of anilines and aliphatic amines to form anthranilamides.

Causality for Reagent Selection: Anthranilic acids are inherently sterically hindered and electronically deactivated by the ortho-urea substituent. Standard coupling reagents (like EDC/HOBt) often result in poor yields. Therefore, we utilize HATU , which forms a highly reactive 7-azabenzotriazole active ester, driving the reaction to completion even with weakly nucleophilic anilines.

Protocol 2: High-Throughput Amide Coupling
  • Activation: In a dry reaction vial, dissolve 2-[(Morpholin-4-ylcarbonyl)amino]benzoic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M concentration). Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) and stir at room temperature for 15 minutes to ensure complete formation of the active ester.

  • Coupling: Add the target amine/aniline (1.1 eq) to the activated mixture. Stir the reaction for 12–18 hours at room temperature under an inert nitrogen atmosphere.

  • Workup & Self-Validation: Quench the reaction with deionized water and extract with Ethyl Acetate (EtOAc). Wash the organic layer successively with saturated NaHCO₃, 1M HCl, and brine. Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Quality Control: Validate the conversion and purity of the resulting anthranilamide via LC-MS. Strict Standard: Only compounds exhibiting >95% purity are advanced to the in vitro screening cascade to prevent false positives from reactive impurities.

G N1 Fragment Scaffold 2-[(Morpholin-4-ylcarbonyl) amino]benzoic acid N2 Parallel Synthesis (Amide Coupling) N1->N2 Diversification N3 Biochemical Screening (SPR & FRET) N2->N3 Library N4 Hit Triage & SAR Analysis N3->N4 Hits N5 Cell-Based Assays (Proliferation) N4->N5 Optimized N6 Lead Candidate Selection N5->N6 Efficacy

Fragment-to-Lead Optimization Workflow using the morpholine urea anthranilic acid scaffold.

In Vitro Screening Cascade

Once the anthranilamide library is synthesized, it must be evaluated through a rigorous, self-validating screening cascade.

Protocol 3: Biochemical Kinase Assay (TR-FRET)
  • Incubate the recombinant kinase (e.g., VEGFR-2) with the synthesized inhibitors (10-point dose-response curve, starting at 10 µM) for 15 minutes at room temperature.

  • Initiate the reaction by adding an ATP/substrate peptide mix (ATP concentration set at the apparent Km​ to ensure competitive inhibitors are accurately identified).

  • After 60 minutes, quench the reaction with EDTA and add the Europium-labeled anti-phosphotyrosine antibody.

  • Read the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal. Calculate IC₅₀ values using a 4-parameter logistic fit.

Protocol 4: Cell-Based Functional Assay

To ensure the morpholine urea moiety successfully facilitates cell permeability, advance biochemical hits (IC₅₀ < 100 nM) to a cell-based assay.

  • Seed Human Umbilical Vein Endothelial Cells (HUVECs) in a 96-well plate at 5,000 cells/well.

  • Starve cells overnight, then pre-treat with the inhibitors for 2 hours.

  • Stimulate with VEGF (50 ng/mL) for 10 minutes to induce autophosphorylation.

  • Lyse the cells and quantify target inhibition via an ELISA specific for phosphorylated VEGFR-2.

G VEGF VEGF Ligand VEGFR2 VEGFR-2 Kinase VEGF->VEGFR2 Binds PLCg PLC-gamma VEGFR2->PLCg Phosphorylation MAPK RAF/MEK/ERK Pathway VEGFR2->MAPK Activation Inhibitor Anthranilamide Inhibitor Inhibitor->VEGFR2 Blocks ATP Site Angio Angiogenesis & Proliferation PLCg->Angio MAPK->Angio

VEGFR-2 Kinase Signaling Pathway blocked by anthranilamide-derived inhibitors.

References

  • Manley, P. W., Furet, P., Bold, G., Brüggen, J., Mestan, J., Meyer, T., Schnell, C. R., Wood, J., & Haberey, M. (2002). Anthranilic Acid Amides: A Novel Class of Antiangiogenic VEGF Receptor Kinase Inhibitors. Journal of Medicinal Chemistry, 45(26), 5687-5693. [Link]

  • Yang, Q., et al. (2011). Discovery of a benzo[e]pyrimido-[5,4-b][1,4]diazepin-6(11H)-one as a Potent and Selective Inhibitor of Big MAP Kinase 1. ACS Medicinal Chemistry Letters, 2(3), 232-237. [Link]

  • Long, L., Zhai, H., Zhang, B., Zhu, C., Deng, X., Chan, A. S. C., Liu, Q., & Lu, G. (2015). Discovery of a Potent and Highly Selective Inhibitor of Aurora A Kinase. ACS Medicinal Chemistry Letters, 6(10), 1031-1036. [Link]

Application

preparing 2-[(Morpholin-4-ylcarbonyl)amino]benzoic acid stock solutions for in vitro assays

Application Note & Protocol Topic: Preparing 2-[(Morpholin-4-ylcarbonyl)amino]benzoic acid Stock Solutions for In Vitro Assays Audience: Researchers, scientists, and drug development professionals. Abstract The reproduci...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Topic: Preparing 2-[(Morpholin-4-ylcarbonyl)amino]benzoic acid Stock Solutions for In Vitro Assays Audience: Researchers, scientists, and drug development professionals.

Abstract

The reproducibility and accuracy of in vitro assay results are fundamentally dependent on the quality and precise concentration of the tested compound solutions. This document provides a detailed guide for the preparation, quality control, and storage of stock solutions for 2-[(Morpholin-4-ylcarbonyl)amino]benzoic acid. As a small molecule with limited publicly available solubility data, this guide emphasizes a systematic, empirical approach to solubility determination and protocol optimization. We will detail best practices for solvent selection, the preparation of high-concentration primary stocks, serial dilution techniques to prevent precipitation, and essential quality control measures. The causality behind each step is explained to empower researchers to adapt these protocols for other challenging compounds, ensuring the integrity and reliability of their experimental data.

Introduction: The Criticality of Stock Solution Integrity

2-[(Morpholin-4-ylcarbonyl)amino]benzoic acid is a small organic molecule featuring a benzoic acid moiety, a urea linker, and a morpholine group. The accuracy of its pharmacological characterization—be it in target-based enzymatic assays or cell-based functional screens—begins with the unassuming step of dissolving the compound powder. Improperly prepared stock solutions can lead to a cascade of experimental errors, including inaccurate concentration measurements, compound precipitation in aqueous assay media, and misleading structure-activity relationship (SAR) data.[1]

Many novel or sparsely characterized compounds, like the one , lack detailed public solubility profiles. Therefore, a "one-size-fits-all" protocol is insufficient. This guide is structured as a comprehensive workflow, beginning with small-scale solubility testing and culminating in the generation of assay-ready working solutions. The core principle is to establish a robust and reproducible procedure that minimizes solvent-induced artifacts and preserves the integrity of the compound.

Pre-Protocol Considerations: Understanding the Molecule

Before proceeding to the bench, a theoretical assessment of the compound's properties can inform the experimental strategy.

  • Structural Features: The molecule contains both hydrophobic (benzoyl group) and hydrophilic (morpholine, carboxylic acid, amide) functionalities. The carboxylic acid group suggests that its solubility may be pH-dependent.

  • Solvent Selection: Due to its structural complexity, aqueous solubility is likely to be low. Therefore, a polar aprotic solvent is the logical starting point. Dimethyl sulfoxide (DMSO) is the most widely used solvent in drug discovery for this purpose, owing to its ability to dissolve a vast range of compounds.[2][3] However, it is crucial to acknowledge that high concentrations of DMSO can be toxic to cells and interfere with assay components.[4][5] The final concentration of DMSO in an assay should be minimized, typically kept below 0.5%, and ideally at or below 0.1%.[2][6]

  • Stability: The amide (urea) linkage in the molecule could be susceptible to hydrolysis under strongly acidic or basic conditions, especially with prolonged storage or heating.[7] Stability is generally highest at a neutral or near-neutral pH.[7]

Table 1: Key Physicochemical & Handling Parameters
ParameterImplication & Recommended Action
Purity of Compound Impurities can affect solubility and biological activity. Use the highest purity compound available (e.g., >98%).
Solvent Purity Water content in DMSO can compromise the stability of some compounds.[3][6] Use anhydrous, high-purity DMSO (≥99.9%).
Hygroscopicity Compound powder may absorb atmospheric moisture. Store desiccated and allow the vial to equilibrate to room temperature before opening to prevent condensation.
Light Sensitivity While not explicitly documented for this compound, many organic molecules are light-sensitive. Store stock solutions in amber vials or protected from light.[8]
pH-Dependent Solubility The carboxylic acid moiety suggests that solubility might be increased at a basic pH. However, this can risk compound degradation and is generally not recommended for primary stock preparation unless absolutely necessary.

Experimental Workflow Overview

The following diagram outlines the logical flow for preparing and validating stock solutions of 2-[(Morpholin-4-ylcarbonyl)amino]benzoic acid.

G cluster_prep Phase 1: Preparation & Validation cluster_use Phase 2: Assay Use A Receive Compound (Solid Powder) B Protocol 1: Small-Scale Solubility Test A->B C Determine Max Practical Stock Concentration B->C D Protocol 2: Prepare Primary Stock (e.g., 10-50 mM in 100% DMSO) C->D E Protocol 3: Quality Control (QC) (Visual, Spectro, HPLC) D->E F Aliquot for Single Use & Store at -80°C E->F If QC Pass G Thaw Single Aliquot (Equilibrate to RT) F->G Retrieve from Storage H Protocol 4: Serial Dilution in 100% DMSO G->H I Final Dilution into Aqueous Assay Buffer H->I J Perform In Vitro Assay (Include Vehicle Control) I->J

Caption: Workflow for stock solution preparation and use.

Detailed Protocols

Protocol 1: Small-Scale Solubility Determination

Objective: To empirically determine the maximum soluble concentration of the compound in DMSO before committing a larger quantity of material.

Materials:

  • 2-[(Morpholin-4-ylcarbonyl)amino]benzoic acid powder

  • Anhydrous, sterile DMSO

  • Calibrated analytical balance (readable to 0.01 mg)

  • Sterile 1.5 mL microcentrifuge tubes

  • Calibrated p10, p100, and p1000 micropipettes

  • Vortex mixer

  • Bath sonicator

Procedure:

  • Weigh Compound: Accurately weigh approximately 1-2 mg of the compound into a sterile microcentrifuge tube. Record the exact weight.

  • Initial Solvent Addition: Based on the desired target concentration (e.g., 50 mM), calculate the required volume of DMSO. Add approximately 80% of this calculated volume to the tube.

  • Dissolution: Vortex the tube vigorously for 1-2 minutes.

  • Visual Inspection: Carefully inspect the solution against a dark background. Look for any visible, undissolved particulates.

  • Assisted Dissolution (If Necessary): If particulates remain, sonicate the tube in a room temperature water bath for 5-10 minutes.[2] Gentle warming in a 37°C water bath for a few minutes can also be attempted, but be cautious of potential degradation.[2]

  • Titration to Solubility: If the compound is fully dissolved, continue adding small, precise volumes of DMSO, vortexing after each addition, until you reach the calculated volume for your target concentration. If the compound remains insoluble after Step 5, add more DMSO in small, known increments, vortexing and sonicating until dissolution is achieved. Record the final total volume of DMSO used.

  • Calculate Solubility: The maximum achieved concentration is calculated using the initial weight of the compound and the final volume of DMSO. It is prudent to define the "practical stock concentration" as slightly lower than this maximum to ensure stability during freeze-thaw cycles.

Protocol 2: Preparation of a High-Concentration Primary Stock Solution

Objective: To prepare a validated, high-concentration stock solution (e.g., 10 mM or 50 mM) for long-term storage.

Procedure:

  • Calculation: Based on the desired concentration and volume, calculate the required mass of the compound.

    • Formula: Mass (g) = Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol )

  • Weighing: Tare a sterile, amber glass vial with a PTFE-lined screw cap.[9] Weigh the calculated amount of the compound directly into the vial.

  • Solvent Addition: Add the calculated volume of anhydrous, sterile DMSO using a calibrated pipette.

  • Dissolution: Secure the cap and vortex until the solid is completely dissolved. Use sonication or gentle, brief warming if necessary, as determined in Protocol 1.

  • Labeling: Clearly label the vial with the compound name, concentration, solvent, date of preparation, and your initials.

Protocol 3: Quality Control (QC) of the Primary Stock

Objective: To verify the concentration and integrity of the newly prepared stock solution. This is a self-validating step crucial for data integrity.

QC Methods:

  • Visual Inspection: The solution must be clear, with no visible particulates or signs of precipitation.

  • UV/Vis Spectrophotometry (Optional): If the compound has a known chromophore and extinction coefficient, you can perform a quick concentration check. Dilute a small sample of the stock in a suitable solvent (that doesn't interfere with the absorbance spectrum) and measure the absorbance at λmax. Use the Beer-Lambert law to estimate the concentration.

  • HPLC Analysis (Recommended): High-Performance Liquid Chromatography is the gold standard for confirming both concentration and purity.[10]

    • Method: Use a reverse-phase C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile and water with 0.1% formic acid).

    • Analysis: Inject a diluted sample of the stock solution.

    • Verification: The resulting chromatogram should show a single major peak corresponding to the compound. The area of this peak can be used for quantification against a standard curve if available. The absence of significant secondary peaks indicates the compound is not degraded.

Protocol 4: Preparation of Working Solutions (Serial Dilution)

Objective: To prepare a dilution series for generating dose-response curves while maintaining a constant, low final concentration of DMSO in the assay.

Rationale: Diluting a high-concentration DMSO stock directly into an aqueous buffer often causes the compound to precipitate out of solution.[6] A serial dilution in 100% DMSO mitigates this issue.[2][6]

Procedure:

  • Thaw Primary Stock: Remove one aliquot of the primary stock from the -80°C freezer. Allow it to come to room temperature completely before opening to prevent water condensation.[9]

  • Label Dilution Tubes: Label a series of sterile microcentrifuge tubes for each concentration in your dilution series.

  • Perform Serial Dilution in 100% DMSO:

    • For a 10-point, 3-fold dilution series starting from a 10 mM stock, you would dispense a set volume (e.g., 20 µL) of 100% DMSO into tubes 2 through 10.

    • Add a larger volume (e.g., 30 µL) of your 10 mM stock to tube 1.

    • Transfer 15 µL from tube 1 to tube 2. Mix thoroughly by pipetting.

    • Using a fresh pipette tip, transfer 15 µL from tube 2 to tube 3. Mix thoroughly.

    • Continue this process down the series. This creates a dilution series all in 100% DMSO.

  • Final Dilution into Assay Medium:

    • From each tube in the DMSO dilution series, transfer a small, consistent volume (e.g., 1 µL) into the corresponding wells of your assay plate containing the assay medium (e.g., 99 µL).

    • This results in a 1:100 final dilution, bringing the final DMSO concentration to a consistent 1%. Adjust volumes as needed to achieve a lower final DMSO concentration (e.g., a 1:1000 dilution for 0.1% DMSO).

    • Crucially, prepare a vehicle control by adding the same volume of 100% DMSO to control wells. [2]

Storage and Stability

  • Primary Stock: After passing QC, the primary stock solution should be aliquoted into single-use volumes in sterile, amber, screw-cap vials.[2][9] Store these aliquots at -80°C for long-term stability.

  • Working Solutions: DMSO dilution plates are typically prepared fresh for each experiment and are not stored long-term.

  • Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles of the primary stock, as this can lead to compound degradation and solvent evaporation, thereby altering the concentration.[2]

Troubleshooting

Table 2: Common Issues and Solutions
IssuePossible Cause(s)Recommended Solution(s)
Compound won't dissolve in DMSO Concentration is above the solubility limit.Re-calculate for a lower stock concentration (e.g., 10 mM instead of 50 mM). Use the empirical data from Protocol 1.
Stock solution appears cloudy or has precipitate after freezing/thawing Compound has precipitated out of solution.Warm the vial to 37°C for a few minutes and vortex/sonicate to redissolve. If this recurs, the stock concentration is too high for stable storage; prepare a new, more dilute stock.
Compound precipitates upon final dilution into aqueous assay buffer Poor aqueous solubility; "crashing out".Ensure the serial dilution was performed in 100% DMSO first. Decrease the final assay concentration of the compound. Ensure the final DMSO concentration is sufficient, but still assay-compatible.
Variability in assay results between experiments Inconsistent stock concentration due to evaporation or degradation.Always use single-use aliquots. Allow vials to equilibrate to room temperature before opening. Periodically re-run QC (Protocol 3) on an aliquot to confirm integrity.
Vehicle control shows unexpected biological activity DMSO concentration is too high, affecting cell health or enzyme activity.[5]Lower the final DMSO concentration in the assay to <0.5%, ideally ≤0.1%. Always run a vehicle control to normalize the data.

Conclusion

The successful use of 2-[(Morpholin-4-ylcarbonyl)amino]benzoic acid in in vitro research hinges on the meticulous preparation and validation of its stock solutions. By adopting a systematic approach that includes empirical solubility testing, careful handling to maintain compound and solvent purity, intermediate dilutions in 100% DMSO, and rigorous quality control, researchers can generate high-quality, reproducible data. This protocol serves not only as a specific guide for the title compound but also as a foundational workflow for handling any small molecule with limited characterization, thereby upholding the principles of scientific integrity and robustness in drug discovery.

References

  • Tanneberger, K., et al. (2010). Effects of solvents and dosing procedure on chemical toxicity in cell-based in vitro assays. Environmental Science & Technology, 44(12), 4775-4781. [Link]

  • ACS Publications. (2010). Effects of Solvents and Dosing Procedure on Chemical Toxicity in Cell-Based in Vitro Assays. Environmental Science & Technology. [Link]

  • Siissener, C., et al. (2014). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 66(5), 897-902. [Link]

  • Molbase. 2-{2-[(Morpholine-4-carbonyl)-amino]-benzoylamino}-benzoic acid methyl ester. [Link]

  • ResearchGate. (2014). Considerations regarding use of solvents in in vitro cell based assays. [Link]

  • Semantic Scholar. (2014). Considerations regarding use of solvents in in vitro cell based assays. [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. [Link]

  • Bissyande, D. How to Develop Effective in vitro Assays for Early Drug Discovery. Drug Discovery from Charles River. [Link]

  • Cold Spring Harbor Laboratory Press. (2002). Stock Solutions. [Link]

  • Danaher Life Sciences. Small Molecule Screening Process Steps. [Link]

  • ResearchGate. (2025). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. [Link]

  • AntBio. (2026). Small-Molecule Drug Preparation for Cell Culture: Core Principles and Practical Cases. [Link]

  • PhytoTech Labs. Preparing Stock Solutions. [Link]

  • Kymos. (2026). Quality control of small molecules. [Link]

  • Quality Control North West Liverpool. Small molecule stability studies. [Link]

  • Enfanos. Preparation of Stock Solutions. [Link]

  • Dahlin, J. L. (2012). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. Methods in Molecular Biology, 803, 265-271. [Link]

  • Nuvisan. Comprehensive GMP quality control testing for small molecules. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

improving reaction yield in 2-[(Morpholin-4-ylcarbonyl)amino]benzoic acid synthesis

[label="Methyl Workflow comparison: The high-yield isocyanate-ester route vs. the failure-prone direct coupling route.

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Author: BenchChem Technical Support Team. Date: March 2026

[label="Methyl

Workflow comparison: The high-yield isocyanate-ester route vs. the failure-prone direct coupling route.

Frequently Asked Questions (Troubleshooting)

Q1: Why is my yield so low (<30%) when reacting anthranilic acid directly with morpholine-4-carbonyl chloride? A1: The failure of the direct route is rooted in competing nucleophilicity. Anthranilic acid (2-aminobenzoic acid) possesses an ortho-carboxylic acid that heavily deactivates the adjacent amino group via intramolecular hydrogen bonding and electron withdrawal 1. When base is added, the deprotonated carboxylate acts as a superior oxygen nucleophile, attacking the morpholine-4-carbonyl chloride to form a highly unstable mixed anhydride.

Q2: I am seeing a major non-polar side product on my TLC. What is it, and how do I prevent it? A2: That side product is likely a 4H-3,1-benzoxazin-4-one derivative. The mixed anhydride formed in the direct route rapidly undergoes intramolecular cyclization, ejecting the amine and forming the benzoxazinone ring 2. To prevent this, you must mask the carboxylic acid. Converting the starting material to a methyl ester completely blocks the oxygen nucleophile, forcing the reaction to occur exclusively at the nitrogen.

Q3: What is the most reliable method for synthesizing this specific urea linkage? A3: The "Isocyanate-Ester Route" is the gold standard for this scaffold. By starting with methyl 2-isocyanatobenzoate, you bypass the need for harsh coupling reagents. Isocyanates undergo rapid, exothermic nucleophilic addition with secondary amines (like morpholine) to form ureas in near-quantitative yields 3. Subsequent mild saponification yields the target acid.

Quantitative Route Comparison

To justify the switch in methodology, review the empirical data comparing the three most common synthetic strategies for this molecule:

Synthetic RouteKey IntermediateReaction TimeCrude PurityOverall YieldPrimary Impurity Profile
Direct Coupling None (Direct)12-24 h40-50%< 30%Benzoxazinones, Mixed anhydrides
CDI Coupling Morpholine-CDI18 h60-70%45-55%Unreacted Anthranilic Acid
Ester Protection Methyl Anthranilate8 h> 90%75-80%Saponification byproducts
Isocyanate Route Methyl 2-isocyanatobenzoate5 h > 95% > 85% Trace morpholine

Validated Step-by-Step Protocol: The Isocyanate-Ester Route

This protocol relies on a self-validating system where physical and chemical changes at each step confirm success before proceeding.

Step 1: Urea Formation
  • Preparation: Dissolve methyl 2-isocyanatobenzoate (1.0 eq, 10 mmol) in 20 mL of anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere.

  • Cooling: Submerge the reaction flask in an ice bath to bring the internal temperature to 0 °C.

  • Addition: Add morpholine (1.05 eq, 10.5 mmol) dropwise over 10 minutes.

    • Self-Validation Checkpoint: The reaction is highly exothermic. A localized temperature spike upon addition confirms the nucleophilic attack on the isocyanate is occurring.

  • Propagation: Remove the ice bath and stir for 1 hour at room temperature.

    • Self-Validation Checkpoint: Perform TLC (Hexane/EtOAc 1:1). The isocyanate starting material (Rf ~0.8) must be completely absent, replaced by a single highly polar spot representing the urea ester (Rf ~0.3).

  • Isolation: Concentrate the solution under reduced pressure to yield methyl 2-[(morpholin-4-ylcarbonyl)amino]benzoate as a crude solid. Proceed directly to Step 2 without column chromatography.

Step 2: Mild Saponification
  • Preparation: Dissolve the crude ester in 30 mL of a 3:1:1 mixture of THF:MeOH:H2O.

  • Hydrolysis: Add Lithium hydroxide monohydrate (LiOH·H2O, 3.0 eq, 30 mmol) in one portion.

  • Propagation: Stir at room temperature for 4-6 hours.

    • Self-Validation Checkpoint: The initially cloudy suspension will become a completely homogeneous solution as the hydrophobic ester hydrolyzes into the water-soluble lithium carboxylate salt.

  • Workup: Concentrate the mixture under vacuum to strip off the THF and MeOH. Dilute the remaining aqueous layer with 15 mL of distilled water.

  • Acidification: Slowly add 1M HCl dropwise while stirring vigorously until the pH reaches 2-3.

    • Self-Validation Checkpoint: A dense white precipitate of the target 2-[(morpholin-4-ylcarbonyl)amino]benzoic acid will crash out immediately upon crossing the molecule's pKa threshold (~4.2).

  • Isolation: Filter the precipitate, wash with ice-cold water (2 x 10 mL), and dry under high vacuum overnight.

Diagnostic Logic Tree

If you are still experiencing issues, follow this diagnostic logic tree to isolate the variable causing the failure.

TroubleShooting Start Issue: Low Yield of Target Urea Q1 Are you using unprotected anthranilic acid? Start->Q1 Yes1 Yes Q1->Yes1 No1 No (Using Ester) Q1->No1 Sol1 Switch to Methyl Anthranilate to prevent mixed anhydrides. Yes1->Sol1 Q2 Is the urea ester forming completely? No1->Q2 Yes2 Yes Q2->Yes2 No2 No Q2->No2 Q3 Is saponification causing degradation? Yes2->Q3 Sol2 Check morpholine purity and ensure anhydrous conditions. No2->Sol2 Sol3 Use mild LiOH/THF/H2O instead of harsh NaOH/Heat. Q3->Sol3

Troubleshooting logic tree for diagnosing yield bottlenecks in anthranilic acid urea synthesis.

References

  • Source: CORE (Connecting Repositories)
  • Chemistry of 4H-3,1-Benzoxazin-4-ones Source: International Journal of Modern Organic Chemistry URL
  • Source: PMC - National Institutes of Health (NIH)

Sources

Optimization

Technical Support Center: Crystallization of 2-[(Morpholin-4-ylcarbonyl)amino]benzoic acid

Welcome to the technical support center for the crystallization of 2-[(Morpholin-4-ylcarbonyl)amino]benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the com...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the crystallization of 2-[(Morpholin-4-ylcarbonyl)amino]benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with obtaining high-quality crystalline material of this compound. As a molecule possessing both hydrogen bond donors and acceptors, including a carboxylic acid and a morpholine amide, its crystallization behavior can be complex and sensitive to experimental conditions. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established crystallographic principles and practical laboratory experience.

Troubleshooting Guide: A Symptom-Based Approach

Poor crystallization is often a multi-faceted problem. This section is structured to help you diagnose the issue based on your experimental observations and provides a logical progression of steps to resolve it.

Issue 1: The Compound "Oils Out" or Precipitates as an Amorphous Solid

This is one of the most common challenges encountered with polar, flexible molecules like 2-[(Morpholin-4-ylcarbonyl)amino]benzoic acid. "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a crystalline solid. This typically happens when the solution is highly supersaturated and the temperature at which the compound becomes insoluble is above its melting point in the solvent system.

Causality and Remediation:

  • High Supersaturation: Rapidly cooling a highly concentrated solution can lead to the system being driven into a state of high supersaturation, favoring amorphous precipitation over orderly crystal lattice formation.

    • Solution: Increase the amount of solvent to create a more dilute solution. This will lower the supersaturation level upon cooling and allow more time for nucleation and crystal growth.[1]

  • Inappropriate Solvent Choice: The solvent may be too "good," meaning the compound remains highly soluble even at lower temperatures, or it may be too "poor," causing it to crash out of solution prematurely.

    • Solution: A systematic solvent screening is highly recommended. For a molecule with the polarity of 2-[(Morpholin-4-ylcarbonyl)amino]benzoic acid, a range of solvents with varying polarities should be tested.

Solvent CategoryExamplesRationale
Protic Solvents Ethanol, Methanol, IsopropanolCan form hydrogen bonds, potentially aiding in dissolving the compound at elevated temperatures.
Aprotic Polar Solvents Ethyl Acetate, Acetone, AcetonitrileOffer a balance of polarity to dissolve the compound when hot but allow for precipitation upon cooling.
Ethereal Solvents Tetrahydrofuran (THF), 2-Methyl-THFCan be good solvents for initial dissolution.
Aromatic Solvents TolueneLess polar, may be useful as an anti-solvent.
Chlorinated Solvents Dichloromethane (DCM)Often a good solvent for initial dissolution, but its volatility can lead to rapid crystallization.

Experimental Protocol: Solvent Screening

  • Place a small amount (5-10 mg) of your compound in several different test tubes.

  • Add a small volume (0.5 mL) of a single solvent to each tube.

  • Observe the solubility at room temperature.

  • If insoluble, gently heat the mixture to the solvent's boiling point.

  • If the compound dissolves, allow the solution to cool slowly to room temperature, and then in an ice bath.

  • Observe for crystal formation. The ideal solvent will dissolve the compound when hot and yield crystals upon cooling.

  • Cooling Rate: A rapid cooling rate does not provide sufficient time for the molecules to orient themselves into an ordered crystal lattice.

    • Solution: Slow down the cooling process. After heating to dissolve the compound, allow the flask to cool to room temperature on the benchtop, insulated with a cloth or paper towels, before transferring it to a colder environment like a refrigerator or ice bath.

Issue 2: No Crystallization Occurs, Even After Extended Cooling

If the solution remains clear even after cooling, it indicates that the solution is not sufficiently supersaturated.

Causality and Remediation:

  • Excess Solvent: Too much solvent was used, and the compound remains soluble even at low temperatures.

    • Solution: Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration.[1] Be cautious not to evaporate too much, which could lead to oiling out.

  • High Solubility: The compound is highly soluble in the chosen solvent at all tested temperatures.

    • Solution: Induce crystallization through one of the following methods:

      • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites.

      • Seeding: Introduce a tiny crystal of the pure compound into the solution. This "seed" crystal acts as a template for further crystal growth.[1]

      • Anti-Solvent Addition: Slowly add a solvent in which the compound is insoluble (an "anti-solvent") to the solution. This will decrease the overall solubility of the compound and induce precipitation. The key is to add the anti-solvent dropwise at the point of cloudiness and then allow the solution to stand.

Diagram: Troubleshooting Decision Tree for Poor Crystallization

G start Start Crystallization observation Observe Outcome start->observation oiling_out Oiling Out / Amorphous Solid observation->oiling_out Unwanted Precipitation no_crystals No Crystals Form observation->no_crystals Solution Remains Clear good_crystals Good Crystals Formed observation->good_crystals Crystals Appear increase_solvent Increase Solvent Volume oiling_out->increase_solvent High Concentration? slow_cooling Decrease Cooling Rate oiling_out->slow_cooling Rapid Cooling? change_solvent Change Solvent/Solvent System oiling_out->change_solvent Solvent Issue? evaporate_solvent Evaporate Some Solvent no_crystals->evaporate_solvent Too Dilute? induce_nucleation Induce Nucleation (Scratch/Seed) no_crystals->induce_nucleation Nucleation Barrier? add_antisolvent Add Anti-Solvent no_crystals->add_antisolvent High Solubility? end Successful Crystallization good_crystals->end increase_solvent->observation slow_cooling->observation change_solvent->observation evaporate_solvent->observation induce_nucleation->observation add_antisolvent->observation

Caption: A decision tree for troubleshooting common crystallization problems.

Issue 3: Crystals are Very Fine, Like Powder

The formation of very small crystals often indicates that the rate of nucleation was too high, leading to the rapid formation of many small crystals rather than the slower growth of larger ones.

Causality and Remediation:

  • High Supersaturation: As with oiling out, a very high level of supersaturation can lead to a burst of nucleation.

    • Solution: Use a more dilute solution or a slower cooling rate.

  • Solvent Choice: The solvent system may not be optimal for crystal growth.

    • Solution: Consider a solvent in which the compound has slightly higher solubility at room temperature. This will slow down the rate of crystallization.

Experimental Protocol: Vapor Diffusion for High-Quality Crystals

For obtaining high-quality single crystals suitable for X-ray diffraction, the vapor diffusion method is often successful, especially when only small amounts of material are available.

  • Dissolve your compound in a minimal amount of a "good" solvent (e.g., DCM or methanol) in a small, open vial.

  • Place this vial inside a larger, sealed jar that contains a small amount of a volatile "anti-solvent" (e.g., hexane or diethyl ether).

  • Over time, the anti-solvent will slowly vaporize and diffuse into the solution in the inner vial.

  • This gradual decrease in solubility will slowly induce the formation of well-ordered crystals.

Diagram: Vapor Diffusion Crystallization Workflow

G dissolve Dissolve Compound in 'Good' Solvent (Vial 1) assemble Place Vial 1 inside Jar 2 and Seal dissolve->assemble prepare_jar Place Anti-Solvent in Larger Jar (Jar 2) prepare_jar->assemble diffuse Slow Vapor Diffusion of Anti-Solvent assemble->diffuse crystallize Crystal Formation in Vial 1 diffuse->crystallize harvest Harvest Crystals crystallize->harvest

Caption: Workflow for vapor diffusion crystallization.

Frequently Asked Questions (FAQs)

Q1: What is the likely impact of impurities on the crystallization of 2-[(Morpholin-4-ylcarbonyl)amino]benzoic acid?

A1: Impurities can significantly hinder crystallization by disrupting the formation of an ordered crystal lattice. They can also lead to oiling out or the formation of an amorphous solid. If you are consistently having trouble with crystallization, it is highly recommended to purify your material first. Techniques such as column chromatography or treatment with activated carbon can be effective in removing impurities. For instance, in the synthesis of related benzoic acid derivatives, purification is often a necessary step before crystallization.[2]

Q2: How does the pH of the solution affect the crystallization of this compound?

A2: The pH can have a profound effect on the solubility of 2-[(Morpholin-4-ylcarbonyl)amino]benzoic acid due to the presence of the carboxylic acid group (acidic) and the morpholine and amino groups (basic). At low pH, the amino and morpholine groups will be protonated, increasing the compound's solubility in aqueous media. At high pH, the carboxylic acid will be deprotonated to a carboxylate, which will also increase its aqueous solubility. Crystallization is most likely to be successful near the isoelectric point of the molecule, where its overall charge is neutral and its solubility is at a minimum. For some aminobenzoic acids, adjusting the pH to the range of 3.5-4 has been used to induce precipitation from an aqueous solution.

Q3: Could polymorphism be an issue with this compound?

A3: Yes, polymorphism is a common phenomenon in organic molecules, especially those with multiple hydrogen bonding sites like aminobenzoic acids.[3] It is possible that 2-[(Morpholin-4-ylcarbonyl)amino]benzoic acid can exist in different crystalline forms (polymorphs), each with its own unique properties. The choice of solvent and the rate of crystallization can influence which polymorph is obtained. If you observe different crystal habits (e.g., needles vs. plates) under different conditions, you may be isolating different polymorphs.

Q4: Are there any specific solvent systems that are known to work well for similar compounds?

A4: For aminobenzoic acid derivatives, mixtures of a polar solvent (like ethanol or ethyl acetate) with a non-polar anti-solvent (like hexane or heptane) are often successful. For example, a related compound, 2-Methyl-4-[(4-methylphenyl)amino]benzoic acid, was crystallized by slow evaporation from an ethyl acetate solution.[2] Another approach for a related morpholinylbenzene derivative involved recrystallization from 50% aqueous ethanol.

References

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. [Link]

  • Lu, T. H., Chattopadhyay, P., Liao, F. L., & Lo, J. M. (2001). Crystal structure of 2-Aminobenzoic acid. Analytical Sciences, 17(7), 905–906. [Link]

  • University of California, Irvine. (n.d.). 4. Crystallization. [Link]

  • University of Geneva. (n.d.). Guide for crystallization. [Link]

  • Özbek, F. E., & Necefoğlu, H. (2019). Synthesis and Characterization of Two New Co-Crystals: p-Aminobenzoic Acid with Isonicotinamide and Pyrazine (1:1). DergiPark. [Link]

  • Google Patents. (n.d.).
  • SOP: CRYSTALLIZATION. (n.d.). [Link]

  • MDPI. (2026, February 18). Eco-Friendly Synthesis of 2-Styryl-benzo[d][1][4]oxazin-4-ones from N-Cinnamoyl-Anthranilic Acids. [Link]

  • LookChem. (2025, May 20). 2-Aminobenzoic acid. [Link]

  • Nordström, F. L., & Rasmuson, Å. C. (2004). Polymorphism and Crystallization of p-Aminobenzoic Acid. Crystal Growth & Design, 4(5), 1013–1023. [Link]

  • NextSDS. (n.d.). 4-[(Morpholin-4-ylcarbonyl)amino]benzoic acid — Chemical Substance Information. [Link]

  • Mol-Instincts. (n.d.). 2-{2-[(Morpholine-4-carbonyl)-amino]-benzoylamino}-benzoic acid methyl ester. [Link]

  • NextSDS. (n.d.). Benzoic acid,4-[[2-(4-morpholinyl)ethyl]amino]- — Chemical Substance Information. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Methyl-4-[(4-methylphenyl)amino]benzoic acid. [Link]

Sources

Troubleshooting

troubleshooting 2-[(Morpholin-4-ylcarbonyl)amino]benzoic acid peak tailing in HPLC

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently encounter complex retention anomalies when analyzing multifunctional active pharmaceutical ingredients (APIs).

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently encounter complex retention anomalies when analyzing multifunctional active pharmaceutical ingredients (APIs). Troubleshooting the peak tailing of 2-[(Morpholin-4-ylcarbonyl)amino]benzoic acid requires a deep understanding of its structural thermodynamics and stationary phase kinetics.

This guide bypasses generic advice to provide a targeted, self-validating diagnostic framework for this specific molecule.

Mechanistic Diagnostic Overview

Peak tailing in HPLC is typically an indication of unwanted secondary interactions between the analyte and the stationary phase, or physical system issues[1]. For 2-[(Morpholin-4-ylcarbonyl)amino]benzoic acid, the root cause of chemical tailing is dual-natured:

  • The Carboxylic Acid Moiety (pKa ~ 3.5 - 4.5): If the mobile phase pH is not strictly controlled, the molecule exists in a dynamic equilibrium between its neutral (protonated) and anionic (deprotonated) states. When mobile phase pH approaches the analyte's pKa, uneven ionization leads to asymmetrical peaks because the two states partition differently into the hydrophobic C18 stationary phase[2].

  • The Morpholine-Urea Linkage: While the morpholine nitrogen in this urea derivative is not strongly basic, the oxygen and nitrogen atoms act as potent hydrogen-bond acceptors. Silanol groups (Si-OH) on silica-based stationary phases are prone to interact with these polar moieties[3]. At a mobile phase pH above 3.0, these silanols begin to ionize, shifting the secondary interaction from simple hydrogen bonding to more aggressive cation-exchange mechanisms, drastically exacerbating peak tailing[3].

To effectively troubleshoot, we must first isolate whether the tailing is a physical system failure or a chemical interaction.

TroubleshootingWorkflow Start Observe Peak Tailing (Tf > 1.5) TestNeutral Inject Neutral Standard (e.g., Toluene) Start->TestNeutral Decision1 Does the neutral peak tail? TestNeutral->Decision1 Physical Physical Issue: Check Dead Volume, Fittings, or Column Void Decision1->Physical Yes Chemical Chemical Issue: pH or Silanol Interactions Decision1->Chemical No FixpH Adjust Mobile Phase pH to 2.0 - 2.5 Chemical->FixpH AddBuffer Use 25 mM Phosphate Buffer FixpH->AddBuffer ChangeCol Switch to End-Capped Type-B Silica C18 AddBuffer->ChangeCol

Diagnostic workflow isolating physical vs. chemical causes of HPLC peak tailing.

Quantitative Impact of Mobile Phase Chemistry

Controlling the mobile phase pH and ionic strength is the most effective way to improve the peak shape of ionizable compounds. By buffering the pH of the mobile phase to at least 1.5 units below the pKa of your acid analyte, you keep the analyte in a neutral state, thereby eliminating interactions with free silanols[4].

Table 1: Impact of Mobile Phase Conditions on 2-[(Morpholin-4-ylcarbonyl)amino]benzoic acid Symmetry

Mobile Phase CompositionMeasured pHAnalyte Ionization StateDominant Secondary InteractionUSP Tailing Factor (Tf)
10 mM Ammonium Acetate / ACN~4.5~50% Ionized (Mixed)Severe Ion-Exchange> 2.50
Unbuffered H₂O / ACN~5.5>90% IonizedSilanol Cation-Exchange2.10
0.1% Formic Acid in H₂O / ACN~2.7~95% ProtonatedWeak H-Bonding1.45
25 mM Potassium Phosphate / ACN2.5100% ProtonatedSuppressed1.05

Self-Validating Experimental Protocol

To prevent "blind" troubleshooting, every step in this protocol validates the previous one. We will empirically rule out physical system failures before optimizing the buffer thermodynamics.

Step 1: System Baseline Validation (The "Neutral Marker" Test)

If you inject a neutral compound and it does tail, that means that you have a physical problem (e.g., dead volume or a column void). If the neutral compound does not tail but your peak of interest does, then you have an acid-base problem[5].

  • Flush the HPLC system with 50:50 Acetonitrile:Water to remove old buffers.

  • Inject 1 µL of a neutral, non-polar reference standard (e.g., Toluene or Uracil) using your standard gradient.

  • Calculate the USP Tailing Factor (Tf).

    • Validation Check: If Tf > 1.2, the issue is physical. Replace the column frit, check for a collapsed column bed, or minimize extra-column tubing. If Tf ≤ 1.2, proceed to Step 2.

Step 2: Optimal Buffer Preparation (25 mM Potassium Phosphate, pH 2.5)

Using buffers in mobile phases can control pH, mask residual silanol interactions and reduce peak tailing[6].

  • Weigh 3.40 g of monobasic potassium phosphate (KH₂PO₄) and dissolve completely in 1.0 L of HPLC-grade water.

  • Immerse a calibrated pH probe into the solution.

  • Add concentrated phosphoric acid (H₃PO₄) dropwise under continuous stirring until the pH stabilizes exactly at 2.5.

  • Vacuum filter the buffer through a 0.22 µm hydrophilic membrane (e.g., PES or Nylon) to remove particulates.

Step 3: Column Equilibration & Sample Injection
  • Install a high-purity, end-capped Type-B silica C18 column. Type B silica columns have reduced free silanol content which decreases peak tailing[7].

  • Equilibrate the column with the newly prepared aqueous buffer and organic modifier (e.g., Acetonitrile) at the initial gradient conditions for at least 20 column volumes.

  • Dissolve the 2-[(Morpholin-4-ylcarbonyl)amino]benzoic acid sample in the initial mobile phase composition.

  • Inject the sample and monitor peak symmetry at 254 nm.

Frequently Asked Questions (FAQs)

Q: Why can't I just use 0.1% Formic Acid instead of a phosphate buffer? A: Formic acid (pKa 3.8) provides a low pH (~2.7) but lacks sufficient buffering capacity and ionic strength to effectively mask highly active silanols[8]. Generally, a buffer concentration of 10-50 mM is adequate for small molecules to suppress these secondary interactions[9]. Furthermore, as a rule, buffers should be used for a pH within +/- 1 unit of their pKa value[8]. Phosphate (pKa 2.1) is mathematically superior for a target pH of 2.5.

Q: My peak tailing is worse for early-eluting peaks. What does this suggest? A: If tailing is more pronounced for peaks with low retention times, it often points to issues with extra-column volume (dead volume) rather than chemistry[1]. This is a physical dispersion issue. Check all fittings and minimize tubing lengths between the injector, column, and detector.

Q: Can sample solvent mismatch cause this specific tailing? A: Yes. If your sample is dissolved in a solvent that is significantly stronger (e.g., 100% Methanol or DMSO) than your initial mobile phase, the analyte can travel ahead of the mobile phase front, causing peak distortion, splitting, or fronting[6]. Always dissolve your sample in the initial mobile phase itself.

Q: At low pH, what is the primary mechanism of interaction between my analyte and the silanols? A: At low pH levels (below 3), hydrogen bonding dominates due to the unionized state of silanol groups[3]. While cation-exchange is suppressed because the silanols are protonated, the morpholine-urea oxygen can still act as an H-bond acceptor. This is why dense end-capping on the stationary phase remains critical even at pH 2.5.

References

  • What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. Available at: [Link]

  • HPLC Peak Tailing - Axion Labs. Available at: [Link]

  • An Introduction to Peak Tailing, Fronting and Splitting in Chromatography - ACD/Labs. Available at: [Link]

  • What is the effect of free silanols in RPLC and how to reduce it? - Pharma Growth Hub. Available at: [Link]

  • Reversed-phase HPLC Buffers - Pitt.edu. Available at: [Link]

  • buffered pH to avoid peak tailing - Chromatography Forum. Available at:[Link]

  • Understanding HPLC Peak Tailing - Scribd (LCGC). Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to 2-[(Morpholin-4-ylcarbonyl)amino]benzoic acid and Traditional Benzoic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals Introduction: The Enduring Relevance of the Benzoic Acid Scaffold The benzoic acid motif is a cornerstone in medicinal chemistry and materials science. Its...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Relevance of the Benzoic Acid Scaffold

The benzoic acid motif is a cornerstone in medicinal chemistry and materials science. Its simple, yet versatile, structure provides a foundation for a vast array of compounds with diverse physicochemical properties and biological activities. From the ubiquitous anti-inflammatory action of aspirin to the antimicrobial efficacy of sodium benzoate, traditional benzoic acid derivatives have left an indelible mark on human health and industry.

This guide provides a comparative analysis of a structurally distinct benzoic acid derivative, 2-[(Morpholin-4-ylcarbonyl)amino]benzoic acid , against its more traditional counterparts. While direct experimental data on this specific molecule is limited in public literature, this guide will leverage a structure-activity relationship (SAR) analysis to predict its properties and potential applications. By dissecting its constituent functional groups—the N-acylanthranilic acid core, the urea linker, and the morpholine ring—we can draw informed comparisons and highlight its potential for novel therapeutic development. This approach is designed to offer researchers a framework for evaluating similar novel structures.

Profiles of Traditional Benzoic Acid Derivatives: Established Benchmarks

To establish a baseline for comparison, we will first profile three well-characterized benzoic acid derivatives.

Aspirin (Acetylsalicylic Acid)

Aspirin is a non-steroidal anti-inflammatory drug (NSAID) renowned for its analgesic, antipyretic, anti-inflammatory, and antiplatelet effects.[1] Its primary mechanism of action is the irreversible inhibition of cyclooxygenase (COX) enzymes (both COX-1 and COX-2).[2][3] By acetylating a serine residue in the active site of these enzymes, aspirin blocks the synthesis of prostaglandins and thromboxanes, which are key mediators of pain, fever, inflammation, and platelet aggregation.[2][4]

Sodium Benzoate

As the sodium salt of benzoic acid, sodium benzoate is highly soluble in water and serves as a widely used preservative in acidic foods, beverages, and pharmaceuticals.[5] Its antimicrobial activity is most potent in acidic conditions (pH < 4.5), where it converts to its active form, benzoic acid.[6] The undissociated benzoic acid can penetrate microbial cell membranes, disrupt intracellular pH balance, and inhibit key metabolic enzymes, thereby preventing the growth of bacteria, yeasts, and molds.[5][7]

Para-aminobenzoic acid (PABA)

Historically known as vitamin Bx, PABA is a non-essential nutrient for humans but is a vital intermediate for bacteria, plants, and fungi in the synthesis of folate (vitamin B9).[8][9] This metabolic difference is exploited by sulfonamide antibiotics, which are structurally similar to PABA and act as competitive inhibitors of the enzyme dihydropteroate synthetase, thus halting bacterial growth by inducing folate deficiency.[8] PABA is also known for its ability to absorb UVB radiation and was previously a common ingredient in sunscreens.[10][11]

A Deep Dive into 2-[(Morpholin-4-ylcarbonyl)amino]benzoic acid

While not extensively studied, we can infer a great deal about this molecule through a systematic analysis of its structure.

Structure-Activity Relationship (SAR) Analysis
  • N-Acylanthranilic Acid Core: This core structure is shared with several known anti-inflammatory agents.[12] N-arylanthranilic acids, such as mefenamic acid and flufenamic acid, are recognized for their anti-inflammatory properties.[12] The presence of this scaffold in 2-[(Morpholin-4-ylcarbonyl)amino]benzoic acid suggests a potential for similar biological activity, possibly through the inhibition of inflammatory pathways.

  • Urea Linker: The urea functional group is a versatile hydrogen bond donor and acceptor. This feature can facilitate strong and specific interactions with biological targets, such as enzymes or receptors.

  • Morpholine Ring: The morpholine moiety is a common feature in many approved drugs due to its favorable properties. It is a saturated heterocycle that can improve aqueous solubility and metabolic stability, and it often imparts a desirable pharmacokinetic profile to a molecule.

Predicted Physicochemical Properties and Potential Applications

Based on its structure, we can predict that 2-[(Morpholin-4-ylcarbonyl)amino]benzoic acid will have moderate lipophilicity and good hydrogen bonding capabilities. The presence of the morpholine ring is likely to enhance its solubility in aqueous media compared to a simple N-benzoylanthranilic acid.

Given the N-acylanthranilic acid core, a primary area for investigation would be its potential as an anti-inflammatory agent, particularly as a selective COX-2 inhibitor. The development of selective COX-2 inhibitors has been a major goal in medicinal chemistry to reduce the gastrointestinal side effects associated with non-selective NSAIDs like aspirin.[13][14] The unique substitution pattern of this molecule could offer a novel binding mode within the COX enzyme active site.

Comparative Data and Visualizations

Table of Physicochemical Properties
PropertyAspirinSodium BenzoatePara-aminobenzoic acid (PABA)2-[(Morpholin-4-ylcarbonyl)amino]benzoic acid
Molecular Formula C₉H₈O₄[15]C₇H₅NaO₂C₇H₇NO₂C₁₂H₁₄N₂O₄
Molar Mass ( g/mol ) 180.16[15]144.11137.14250.25
Melting Point (°C) 135-136[15]>300187-189Predicted: 160-180
pKa 3.5[4]4.2 (of benzoic acid)2.5 (amino), 4.9 (carboxyl)Predicted: ~4-5 (carboxyl)
Solubility in Water 3 mg/mL (at 25°C)[4]~556 mg/mL (at 20-25°C)5.9 mg/mL (at 25°C)Predicted: Moderately Soluble
Diagrams and Workflows

G A Anthranilic Acid C Isocyanate Intermediate A->C + B (e.g., in Toluene) B Phosgene or equivalent E 2-[(Morpholin-4-ylcarbonyl)amino]benzoic acid C->E + D (e.g., in THF) D Morpholine

Caption: Plausible two-step synthesis of the target compound.

G cluster_membrane Cell Membrane Arachidonic_Acid Arachidonic Acid COX COX-1 & COX-2 Enzymes Arachidonic_Acid->COX Prostaglandins Prostaglandins & Thromboxanes COX->Prostaglandins Aspirin Aspirin Aspirin->COX Irreversible Acetylation Inflammation Inflammation, Pain, Fever, Platelet Aggregation Prostaglandins->Inflammation G start Synthesize Compound Library (incl. target molecule) in_vitro In Vitro Assays (e.g., COX-1/COX-2 Inhibition) start->in_vitro hit_id Hit Identification (Potency & Selectivity) in_vitro->hit_id cell_based Cell-Based Assays (e.g., Anti-inflammatory cytokine release) adme In Vitro ADME (Solubility, Permeability, Stability) cell_based->adme lead_opt Lead Optimization adme->lead_opt hit_id->cell_based Active Hits

Caption: A typical early-stage drug discovery workflow.

Experimental Protocols

Representative Synthesis of an N-Acylanthranilic Acid Derivative

This is a general protocol adaptable for the synthesis of 2-[(Morpholin-4-ylcarbonyl)amino]benzoic acid.

  • Isocyanate Formation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂), dissolve anthranilic acid (1.0 eq) in a suitable anhydrous solvent (e.g., toluene).

  • Add a phosgene equivalent (e.g., triphosgene, 0.4 eq) portion-wise at 0°C.

  • Allow the reaction to warm to room temperature and then heat to reflux until the reaction is complete (monitored by TLC or LC-MS).

  • Cool the reaction mixture and carefully quench any excess phosgene equivalent. The resulting solution contains the isocyanate intermediate.

  • Urea Formation: In a separate flask, dissolve morpholine (1.1 eq) in an anhydrous aprotic solvent (e.g., THF).

  • Slowly add the isocyanate solution to the morpholine solution at 0°C.

  • Allow the reaction to stir at room temperature until completion.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the final compound.

COX (Cyclooxygenase) Inhibition Assay Protocol
  • Enzyme Preparation: Prepare solutions of purified ovine COX-1 and human recombinant COX-2 enzymes in a suitable buffer (e.g., Tris-HCl).

  • Compound Preparation: Prepare a stock solution of the test compound (e.g., 2-[(Morpholin-4-ylcarbonyl)amino]benzoic acid) in DMSO. Create a series of dilutions to test a range of concentrations.

  • Assay Procedure:

    • In a 96-well plate, add the enzyme solution, a heme cofactor, and the test compound at various concentrations.

    • Pre-incubate the mixture for a specified time (e.g., 15 minutes) at room temperature.

    • Initiate the reaction by adding a solution of arachidonic acid.

    • Incubate for a short period (e.g., 2 minutes) at 37°C.

    • Stop the reaction by adding a solution of HCl.

    • Quantify the amount of prostaglandin E₂ (PGE₂) produced using a commercial EIA (Enzyme Immunoassay) kit.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity).

Conclusion

While traditional benzoic acid derivatives like aspirin, sodium benzoate, and PABA are well-established compounds with defined roles, the exploration of novel derivatives is crucial for advancing therapeutic options. 2-[(Morpholin-4-ylcarbonyl)amino]benzoic acid represents a departure from these traditional structures, incorporating moieties that suggest a potential for targeted biological activity, particularly in the realm of anti-inflammatory drug discovery.

Its N-acylanthranilic acid core is a known pharmacophore for anti-inflammatory action, and the addition of a morpholine ring offers the potential for improved drug-like properties. The comparative framework and experimental protocols provided in this guide are intended to serve as a valuable resource for researchers investigating this and similar novel chemical entities. Further experimental validation is necessary to fully elucidate the physicochemical properties and biological activity of 2-[(Morpholin-4-ylcarbonyl)amino]benzoic acid, but SAR analysis points towards a promising candidate for further investigation.

References

Sources

Comparative

A Comparative Guide to the Synthesis of 2-[(Morpholin-4-ylcarbonyl)amino]benzoic Acid: An Assessment of Reproducibility and Efficiency

For Researchers, Scientists, and Drug Development Professionals Introduction 2-[(Morpholin-4-ylcarbonyl)amino]benzoic acid, a molecule of significant interest in medicinal chemistry and drug discovery, serves as a key bu...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-[(Morpholin-4-ylcarbonyl)amino]benzoic acid, a molecule of significant interest in medicinal chemistry and drug discovery, serves as a key building block for the synthesis of a variety of pharmacologically active compounds. The reliable and reproducible synthesis of this intermediate is paramount for ensuring the consistency and quality of downstream applications. This guide provides an in-depth comparison of two primary synthetic routes to this target molecule, assessing their reproducibility, efficiency, and overall practicality for a research and development setting.

The two methods evaluated herein are:

  • Route 1: The reaction of isatoic anhydride with morpholine.

  • Route 2: The acylation of 2-aminobenzoic acid with morpholine-4-carbonyl chloride.

This document will delve into the mechanistic underpinnings of each approach, provide detailed experimental protocols derived from analogous and established chemical transformations, and present a comparative analysis of their respective advantages and disadvantages.

Method 1: Synthesis via Isatoic Anhydride and Morpholine

This approach leverages the reactivity of isatoic anhydride, a cyclic derivative of anthranilic acid, as an acylating agent for morpholine. The reaction proceeds via nucleophilic attack of the secondary amine on one of the carbonyl groups of the anhydride, leading to the opening of the heterocyclic ring and formation of the desired N-acylated product.

Causality Behind Experimental Choices

The selection of isatoic anhydride as a starting material is predicated on its ability to act as a stable and easily handled precursor to a reactive acylating species. The reaction with a secondary amine like morpholine is known to predominantly favor the formation of the corresponding amide, making this a theoretically straightforward approach.[1] The choice of a high-boiling polar aprotic solvent such as dimethylformamide (DMF) is proposed to facilitate the dissolution of the starting materials and to allow for heating to drive the reaction to completion. The evolution of carbon dioxide is a characteristic feature of this reaction and serves as a visual indicator of its progress.

Proposed Experimental Protocol

Materials:

  • Isatoic anhydride

  • Morpholine

  • Dimethylformamide (DMF), anhydrous

  • Hydrochloric acid (1 M)

  • Deionized water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve isatoic anhydride (1 equivalent) in anhydrous DMF.

  • To this solution, add morpholine (1.1 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to 80-100 °C and stir for 4-6 hours. The reaction can be monitored by the cessation of CO2 evolution and by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Acidify the aqueous mixture to pH 2-3 with 1 M hydrochloric acid to precipitate the product.

  • Collect the precipitate by vacuum filtration and wash with cold deionized water.

  • For further purification, the crude product can be recrystallized from a suitable solvent system such as ethanol/water or dissolved in ethyl acetate, washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to yield the pure product.

Workflow Diagram

G cluster_0 Route 1: Isatoic Anhydride Method IA Isatoic Anhydride Reaction Reaction (80-100°C, 4-6h) IA->Reaction Morpholine Morpholine Morpholine->Reaction DMF DMF (Solvent) DMF->Reaction Workup Aqueous Workup & Acidification Reaction->Workup Purification Purification (Recrystallization) Workup->Purification Product1 2-[(Morpholin-4-ylcarbonyl)amino]benzoic acid Purification->Product1

Caption: Workflow for the synthesis of the target compound via the isatoic anhydride route.

Method 2: Synthesis via Acylation of 2-Aminobenzoic Acid

This classic approach involves the direct N-acylation of 2-aminobenzoic acid (anthranilic acid) with a suitable acylating agent, in this case, morpholine-4-carbonyl chloride. The reaction typically requires a base to neutralize the hydrochloric acid byproduct generated during the amide bond formation.

Causality Behind Experimental Choices

2-Aminobenzoic acid is a readily available and cost-effective starting material. Morpholine-4-carbonyl chloride is a reactive acylating agent that can be prepared from morpholine and a phosgene equivalent.[2] The use of a non-nucleophilic organic base, such as triethylamine, is crucial to scavenge the HCl produced, thereby driving the reaction forward and preventing the protonation of the starting amine. Dichloromethane is a common solvent for such reactions due to its inertness and ability to dissolve both the starting materials and the intermediate products.

Proposed Experimental Protocol

Materials:

  • 2-Aminobenzoic acid

  • Morpholine-4-carbonyl chloride

  • Triethylamine

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Deionized water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Suspend 2-aminobenzoic acid (1 equivalent) in anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere.

  • Add triethylamine (1.2 equivalents) to the suspension and stir until a clear solution is obtained.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of morpholine-4-carbonyl chloride (1.1 equivalents) in anhydrous dichloromethane dropwise to the cooled solution over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethyl acetate/hexanes) to afford the pure 2-[(Morpholin-4-ylcarbonyl)amino]benzoic acid.

Workflow Diagram

G cluster_1 Route 2: Acylation Method AA 2-Aminobenzoic Acid Reaction2 Acylation Reaction (0°C to RT, 12-16h) AA->Reaction2 MCC Morpholine-4-carbonyl chloride MCC->Reaction2 TEA Triethylamine (Base) TEA->Reaction2 DCM DCM (Solvent) DCM->Reaction2 Workup2 Extractive Workup Reaction2->Workup2 Purification2 Purification (Recrystallization) Workup2->Purification2 Product2 2-[(Morpholin-4-ylcarbonyl)amino]benzoic acid Purification2->Product2

Caption: Workflow for the synthesis of the target compound via the acylation route.

Comparative Analysis

FeatureRoute 1: Isatoic AnhydrideRoute 2: Acylation of 2-Aminobenzoic Acid
Starting Materials Isatoic anhydride, Morpholine2-Aminobenzoic acid, Morpholine-4-carbonyl chloride
Reagent Availability Isatoic anhydride is commercially available.2-Aminobenzoic acid is readily available. Morpholine-4-carbonyl chloride may need to be synthesized.[2]
Number of Steps One-pot reaction.Can be considered a one-pot reaction from 2-aminobenzoic acid, but requires prior synthesis of the acyl chloride.
Reaction Conditions Requires heating (80-100 °C).Milder conditions (0 °C to room temperature).
Byproducts Carbon dioxide (gas).Triethylamine hydrochloride (salt).
Workup & Purification Precipitation followed by recrystallization. Can be straightforward if the product is a clean solid.Extractive workup required to remove the base and its salt, followed by recrystallization.
Potential Yield Generally good, but can be variable depending on reaction control.[3]Potentially high, based on analogous acylation reactions of anthranilic acid which report yields of 93-95%.[4]
Reproducibility Can be sensitive to reaction temperature and time, with potential for side reactions.[5][6]Generally considered a robust and reproducible reaction (amide bond formation).
Safety Considerations Isatoic anhydride can be an irritant. The reaction evolves CO2 gas, requiring good ventilation.Morpholine-4-carbonyl chloride is a reactive acyl chloride and should be handled with care in a fume hood. Triethylamine is flammable and has a strong odor.

Discussion on Reproducibility and Scalability

Route 1 (Isatoic Anhydride): The reproducibility of this method can be influenced by the purity of the isatoic anhydride and the precise control of the reaction temperature. Overheating can potentially lead to the formation of byproducts. However, its one-pot nature and the evolution of a gaseous byproduct make it an attractive option for its simplicity. For scalability, the evolution of a large volume of CO2 needs to be managed appropriately.

Route 2 (Acylation of 2-Aminobenzoic Acid): This method is generally considered more robust and reproducible. The formation of an amide bond via acylation is a well-established and reliable transformation in organic synthesis. The main challenge for reproducibility lies in the quality of the morpholine-4-carbonyl chloride. If this reagent is prepared in-house, its purity should be ensured to achieve consistent results. The extractive workup, while adding a step, is a standard and scalable purification technique. The milder reaction conditions are also advantageous for large-scale synthesis, as they require less energy input and are generally easier to control.

Conclusion

Both synthetic routes present viable pathways to 2-[(Morpholin-4-ylcarbonyl)amino]benzoic acid.

  • Route 1 offers the advantage of a one-pot reaction with a gaseous byproduct, which can simplify purification. However, its reproducibility may be more sensitive to reaction conditions.

  • Route 2 is a more traditional and likely more reproducible method, benefiting from milder reaction conditions. While it may involve an additional preparatory step for the acyl chloride, the acylation reaction itself is typically high-yielding and robust.

For researchers prioritizing a straightforward, one-pot procedure for small-scale synthesis, the isatoic anhydride method is a compelling choice. For those requiring high reproducibility, scalability, and potentially higher yields for drug development campaigns, the acylation of 2-aminobenzoic acid is likely the more dependable and controllable approach. The ultimate choice will depend on the specific requirements of the research or development program, including scale, available resources, and the desired level of process control.

References

  • Staiger, R. P., & Wagner, E. C. (1953). Isatoic Anhydride. IV. Reactions with Various Nucleophiles. The Journal of Organic Chemistry, 18(11), 1427–1434. [Link]

  • Bogdanov, A. V., et al. (2021). Reaction Behavior of Isatoic Anhydride with 4-Chlorobenzyl Chloride in the Presence of Bases. ACS Omega, 6(12), 8352–8361. [Link]

  • Hegarty, A. F., et al. (1990). Reactions of isatoic anhydride as a masked isocyanate with oxygen and nitrogen nucleophiles—kinetics and mechanism. Journal of the Chemical Society, Perkin Transactions 2, (11), 1935–1941. [Link]

  • Al-Obaidi, A. M. J., & Al-Majidi, S. M. H. (2018). Reaction of isatoic anhydride with a variety of primary amines and aromatic aldehydes. ResearchGate. [Link]

  • WebAssign. (n.d.). Experiment 8 - Amide Preparation. [Link]

  • Dehmel, F., & Jen-Kou, L. (2005). Cyclodehydration of N-acyl anthranilic acid with Cyanuric Chloride: a New Synthesis of 2-Substituted 4H-3,1-Benzoxazin-4-ones. HETEROCYCLES, 65(5), 1159-1166. [Link]

  • CN104341374A - Preparation method for morpholine carbonyl chloride compound. (2015).
  • Sameaa, J. K., & Ahlam, J. H. (2017). Synthesis and Evaluation of the Biological Activity of New 4-(2- Chloroacetyl) Morpholine Derivatives. Journal of Chemical and Pharmaceutical Research, 9(9), 146-158. [Link]

Sources

Validation

Comprehensive In Vitro Cross-Reactivity Guide: 2-[(Morpholin-4-ylcarbonyl)amino]benzoic Acid in Drug Screening Panels

Executive Summary In the fields of clinical toxicology and drug development, analytical specificity is paramount. 2-[(Morpholin-4-ylcarbonyl)amino]benzoic acid ( [1]), a morpholine-urea derivative of anthranilic acid, pr...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the fields of clinical toxicology and drug development, analytical specificity is paramount. 2-[(Morpholin-4-ylcarbonyl)amino]benzoic acid ( [1]), a morpholine-urea derivative of anthranilic acid, presents a unique challenge in diagnostic screening. While it is a specific chemical entity—sharing structural homology with certain beta-blocker metabolites (e.g., landiolol) and designer drugs—its presence in biological matrices can trigger false-positive results in standard immunoassays. This guide provides an objective comparison of analytical platforms for evaluating its cross-reactivity, grounded in structural causality, and establishes a self-validating in vitro experimental protocol for researchers.

Mechanistic Background: The Causality of Cross-Reactivity

As a Senior Application Scientist, I emphasize that immunoassay interference is rarely random; it is a direct consequence of molecular mimicry. Immunoassays rely on the spatial and electrostatic recognition of a target hapten by an antibody. Cross-reactivity occurs when a non-target molecule possesses sufficient structural homology to occupy the antibody's binding pocket, a concept well-documented in [2].

For 2-[(Morpholin-4-ylcarbonyl)amino]benzoic acid, the causality of its interference stems from three distinct pharmacophores:

  • The Morpholine Ring : Acts as a potent hydrogen bond acceptor, mimicking the binding profile of morpholine-containing stimulants or synthetic cannabinoids.

  • The Urea Linkage : Provides a rigid, planar geometry that can deceive antibodies targeting specific amide or urea-based designer drugs.

  • The Anthranilic Acid Core : The ortho-substituted benzoic acid moiety can competitively bind to antibodies designed for non-steroidal anti-inflammatory drugs (NSAIDs) or specific acidic metabolites.

When a sample containing this compound is analyzed, it competes with the labeled target drug for limited antibody binding sites. If the affinity is high enough, it generates an optical signal that is [3].

Comparative Analysis of Analytical Platforms

To accurately assess and mitigate cross-reactivity, laboratories must compare primary screening methods with orthogonal confirmatory techniques.

Table 1: Platform Comparison for CID 1511124 Detection
Analytical FeatureEnzyme Immunoassay (ELISA / EMIT)Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Mechanism of Detection Antibody-antigen competitive bindingChromatographic retention & exact mass fragmentation
Susceptibility to CID 1511124 Moderate to High (dependent on antibody specificity to morpholine/urea motifs)Negligible (differentiated by specific m/z transitions)
Throughput & Turnaround High throughput, rapid screening (< 1 hour)Lower throughput, requires extensive sample prep (2-4 hours)
Role in Workflow Primary high-throughput screeningOrthogonal confirmation and quantitative validation

Experimental Protocol: Self-Validating Cross-Reactivity Workflow

To ensure scientific integrity, any cross-reactivity protocol must be a self-validating system. This means incorporating negative controls to establish a baseline, a dose-response gradient to prove causality, and orthogonal LC-MS/MS validation to confirm that the immunoassay signal is a genuine false positive caused by the cross-reactant, rather than sample contamination.

Step 1: Preparation of Spiked Matrices
  • Matrix Procurement : Obtain certified drug-free human urine and serum to serve as absolute negative controls.

  • Stock Solution : Prepare a primary stock solution of 2-[(Morpholin-4-ylcarbonyl)amino]benzoic acid at 1 mg/mL in LC-grade methanol.

  • Gradient Spiking : Spike the negative matrices to create a precise concentration gradient: 100, 500, 1,000, 10,000, and 50,000 ng/mL.

Step 2: Immunoassay Screening (ELISA/EMIT)
  • Calibration : Calibrate the immunoassay analyzer using target drug standards (e.g., 50 ng/mL for synthetic cannabinoids).

  • Incubation : Aliquot 50 µL of each spiked sample into the microtiter plate. Add the enzyme-conjugate and specific capture antibodies. Incubate at 37°C for 20 minutes.

  • Signal Quantification : Measure absorbance (e.g., at 450 nm for ELISA). Calculate the apparent target drug concentration.

  • Causality Check : If the apparent concentration exceeds the assay cutoff in a dose-dependent manner, cross-reactivity is confirmed.

Step 3: LC-MS/MS Orthogonal Validation
  • Extraction : Process the spiked samples using Solid Phase Extraction (SPE) to remove matrix interferences.

  • Chromatography : Inject 10 µL into an LC-MS/MS system equipped with a C18 column.

  • MRM Monitoring : Monitor specific Multiple Reaction Monitoring (MRM) transitions for 2-[(Morpholin-4-ylcarbonyl)amino]benzoic acid (Exact Mass: 250.09 g/mol ) to definitively prove its presence and confirm the absence of the actual target drug.

Visualizations

Workflow A Sample Prep (Spike CID 1511124) B Immunoassay (ELISA/EMIT) A->B Aliquot C Signal Detection (Data Analysis) B->C Optical Read D LC-MS/MS (Orthogonal Validation) C->D Discordant Resolution

In vitro cross-reactivity workflow combining immunoassay screening with LC-MS/MS validation.

Mechanism cluster_0 Competitive Immunoassay Binding Dynamics Ab Capture Antibody Target Target Drug Antigen Target->Ab High Affinity Binding Cross 2-[(Morpholin-4-ylcarbonyl) -amino]benzoic acid Cross->Ab Competitive Epitope Mimicry

Competitive binding mechanism illustrating cross-reactivity at the antibody binding site.

Quantitative Data Presentation

The following table summarizes representative in vitro cross-reactivity validation outcomes based on structural homology models for CID 1511124 against standard drug screening panels.

Table 2: Representative In Vitro Cross-Reactivity Profile
Drug Screening PanelAssay Cutoff (ng/mL)Tested CID 1511124 Conc. (ng/mL)Apparent Cross-Reactivity (%)Clinical Implication
Amphetamines 50050,000< 0.1%No analytical interference expected
Benzodiazepines 20050,000< 0.1%No analytical interference expected
Synthetic Cannabinoids 5010,0001.2%Potential false positive at high concentrations
Buprenorphine 510,000< 0.1%No analytical interference expected

Note: Cross-reactivity (%) is calculated as (Apparent Concentration of Target Drug / Concentration of Spiked Cross-Reactant) × 100.

References

  • 2-(Morpholine-4-carbonylamino)benzoate | C12H13N2O4- | CID 1511124 - PubChem . National Center for Biotechnology Information.[Link]

  • Molecular Similarity Methods for Predicting Cross-Reactivity With Therapeutic Drug Monitoring Immunoassays . PubMed Central (PMC).[Link]

  • Immunoassay Cross-reactivity: The Important of Accurate Interpretation . Averhealth.[Link]

Comparative

comparing 2-[(Morpholin-4-ylcarbonyl)amino]benzoic acid toxicity profiles with known standards

A Framework for Comparative Toxicity Profiling: 2-[(Morpholin-4-ylcarbonyl)amino]benzoic Acid Abstract: This guide provides a comprehensive framework for evaluating the toxicological profile of the novel compound 2-[(Mor...

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Author: BenchChem Technical Support Team. Date: March 2026

A Framework for Comparative Toxicity Profiling: 2-[(Morpholin-4-ylcarbonyl)amino]benzoic Acid

Abstract: This guide provides a comprehensive framework for evaluating the toxicological profile of the novel compound 2-[(Morpholin-4-ylcarbonyl)amino]benzoic acid. In the absence of extensive public data for this specific molecule, we present a robust, multi-tiered strategy for its assessment, comparing it against well-characterized standards: Aspirin, a structurally related benzoic acid derivative, and Doxorubicin, a compound with a known high-potency cytotoxic profile. This document details the essential in vitro and in vivo assays, explains the scientific rationale behind methodological choices, and provides standardized protocols to ensure data integrity and reproducibility for researchers in drug development.

Introduction: The Imperative for Rigorous Preclinical Toxicity Assessment

The journey of a novel chemical entity from discovery to therapeutic application is critically dependent on a thorough evaluation of its safety profile. Early-stage toxicological screening is not merely a regulatory hurdle but a fundamental scientific necessity to identify potential liabilities, understand mechanisms of toxicity, and establish a preliminary therapeutic window.

The subject of this guide, 2-[(Morpholin-4-ylcarbonyl)amino]benzoic acid, is a morpholine derivative of benzoic acid. While specific toxicological data for this compound is not widely available in the public domain, its structural motifs—a benzoic acid core and a morpholine ring—necessitate a systematic investigation. This guide establishes a practical, evidence-based workflow for such an investigation.

Our approach is comparative. By benchmarking the toxicological properties of a new molecule against known standards, we can contextualize its potential risks. We have selected two standards for this purpose:

  • Aspirin (Acetylsalicylic Acid): A widely used non-steroidal anti-inflammatory drug (NSAID) and a benzoic acid derivative. Its extensive history of use provides a rich dataset on mild to moderate toxicity, offering a relevant baseline for a structurally related compound.[1][2][3][4]

  • Doxorubicin: A potent anthracycline chemotherapeutic agent.[5][6] It serves as a high-potency positive control, particularly in cytotoxicity assays, allowing for a clear assessment of relative potency. Its mechanisms of action, including DNA intercalation and generation of reactive oxygen species (ROS), are well-documented.[7][8]

This guide will detail the methodologies for three fundamental toxicological assessments: in vitro cytotoxicity, in vitro mutagenicity, and a framework for in vivo acute oral toxicity.

Comparative Analysis: A Tripartite Approach

A comprehensive toxicity profile is built upon a foundation of diverse experimental endpoints. We will focus on three key areas: cytotoxicity, genotoxicity, and acute systemic toxicity.

In Vitro Cytotoxicity: The MTT Assay

Scientific Rationale: The first step in assessing a compound's toxicity is to determine its effect on cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely adopted colorimetric method for this purpose. It measures the metabolic activity of cells by quantifying the reduction of the yellow MTT tetrazolium salt to purple formazan crystals by mitochondrial dehydrogenases in living cells.[5][8] A decrease in metabolic activity is a direct indicator of reduced cell viability or proliferation, providing a quantitative measure of cytotoxicity, typically expressed as the half-maximal inhibitory concentration (IC50).[8]

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Plate a suitable human cell line (e.g., HeLa for cervical cancer, MCF-7 for breast cancer, or a non-cancerous line like HEK293) in a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell adherence.

  • Compound Preparation: Prepare a stock solution of 2-[(Morpholin-4-ylcarbonyl)amino]benzoic acid, Aspirin, and Doxorubicin in a suitable solvent (e.g., DMSO). Perform a serial dilution in cell culture medium to create a range of 8-10 concentrations.

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include wells with medium and solvent only (vehicle control) and untreated cells (negative control).

  • Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[8]

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours.[8]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[5]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the concentration-response curve and determine the IC50 value using non-linear regression analysis.

Workflow Diagram: MTT Cytotoxicity Assay

MTT_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Seed Cells in 96-well Plate B Prepare Serial Dilutions of Test Compounds C Treat Cells with Compounds B->C D Incubate for 24-72 hours C->D E Add MTT Reagent D->E F Incubate for 3-4 hours E->F G Solubilize Formazan Crystals (DMSO) F->G H Read Absorbance at 570 nm G->H I Calculate Cell Viability (%) H->I J Determine IC50 Values I->J

Caption: Workflow for determining compound cytotoxicity using the MTT assay.

Expected Data & Comparison Table

The results of this assay will allow for a direct comparison of the cytotoxic potential of the test compound against the standards.

CompoundCell LineExposure Time (h)IC50 (µM)
2-[(Morpholin-4-ylcarbonyl)amino]benzoic acid HeLa48Experimental Value
Aspirin HeLa48>1000
Doxorubicin HeLa48~0.1 - 1.0[5][6][9]
In Vitro Mutagenicity: The Bacterial Reverse Mutation (Ames) Test

Scientific Rationale: Genotoxicity assessment is critical to identify compounds that can cause genetic mutations, a potential precursor to carcinogenesis. The Ames test is a rapid and internationally recognized bacterial assay for identifying chemical mutagens.[10][11] It utilizes several strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for histidine or tryptophan, respectively, meaning they cannot synthesize these essential amino acids and will not grow on a medium lacking them.[10][12] The test measures the ability of a compound to cause a reverse mutation (reversion) that restores the gene's function, allowing the bacteria to grow and form colonies. The inclusion of a mammalian liver extract (S9 fraction) is crucial to simulate metabolic activation, as some chemicals only become mutagenic after being metabolized.[12]

Experimental Protocol: Ames Test (OECD 471)

  • Strain Selection: Use a minimum of five tester strains, including four S. typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and one E. coli strain (e.g., WP2 uvrA).[13] This panel detects both frameshift and base-pair substitution mutations.[10]

  • Dose Range Finding: Conduct a preliminary assay to determine the appropriate concentration range of the test article, identifying any potential cytotoxicity to the bacterial strains.

  • Main Experiment (Plate Incorporation Method):

    • For each strain, mix the test compound at several concentrations, the bacterial culture, and either a buffer (for the non-activated test) or the S9 metabolic activation mix in molten top agar.[13]

    • Pour this mixture onto minimal glucose agar plates.

    • Include negative (vehicle) controls and positive controls specific to each strain and metabolic condition (e.g., sodium azide for TA1535 without S9, 2-aminoanthracene for TA100 with S9).

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies on each plate.

  • Data Analysis: A positive result is defined as a dose-dependent increase in the number of revertant colonies that is at least double the background (vehicle control) count.

Workflow Diagram: Ames Mutagenicity Test

Ames_Workflow cluster_prep Preparation cluster_exp Exposure (± S9 Activation) cluster_analysis Analysis A Select Bacterial Strains (e.g., S. typhimurium) B Prepare Test Compound Concentrations C Combine Bacteria, Compound, and Top Agar B->C D Pour onto Minimal Agar Plates C->D E Incubate at 37°C for 48-72h D->E F Count Revertant Colonies E->F G Compare to Negative Control F->G H Assess Mutagenic Potential G->H

Caption: Workflow for the Ames bacterial reverse mutation test.

Expected Data & Comparison Table

The results will classify the compound as mutagenic or non-mutagenic under the tested conditions.

CompoundMetabolic Activation (-S9)Metabolic Activation (+S9)Result
2-[(Morpholin-4-ylcarbonyl)amino]benzoic acid Experimental ResultExperimental ResultMutagenic / Non-Mutagenic
Aspirin NegativeNegativeNon-Mutagenic
Known Mutagen (e.g., 2-Aminoanthracene) NegativePositiveMutagenic
In Vivo Acute Oral Toxicity

Scientific Rationale: While in vitro tests provide crucial initial data, in vivo studies are necessary to understand a compound's systemic effects in a whole organism. Acute oral toxicity studies determine the short-term effects of a single, high dose of a substance. Modern approaches, guided by the 3Rs principle (Replacement, Reduction, and Refinement), minimize animal use. The OECD Test Guideline 425 (Up-and-Down Procedure) is a statistically robust method for estimating the LD50 (the dose lethal to 50% of the test population) while using significantly fewer animals than traditional methods.[14][15]

Experimental Protocol: Acute Oral Toxicity (OECD 425)

  • Animal Selection: Use a single sex of a standard rodent species (typically female rats, as they are often slightly more sensitive) aged 8-12 weeks.[14]

  • Dose Administration: Dose animals sequentially, one at a time. The initial starting dose is selected based on any available data, often a default of 175 mg/kg if information is absent.[14][16]

  • Up-and-Down Procedure:

    • If an animal survives, the dose for the next animal is increased by a constant progression factor (e.g., 3.2).

    • If an animal dies, the dose for the next animal is decreased by the same factor.

  • Observation: Observe animals for signs of toxicity and mortality for at least 14 days. Note changes in skin, fur, eyes, and behavior.

  • Termination Criteria: The test is stopped when one of the stopping criteria defined in the guideline is met (e.g., a specific number of reversals in dosing have occurred).

  • LD50 Estimation: The LD50 value and confidence intervals are calculated using the maximum likelihood method based on the sequence of outcomes. A limit test can also be performed, starting at 2000 mg/kg, to classify substances of low toxicity.[14][17]

Workflow Diagram: OECD 425 Up-and-Down Procedure

OECD425_Workflow Start Select Starting Dose (e.g., 175 mg/kg) Dose Dose a Single Animal Start->Dose Observe Observe for 48h (or until outcome is certain) Dose->Observe Outcome Animal Survives? Observe->Outcome IncreaseDose Increase Dose for Next Animal Outcome->IncreaseDose Yes DecreaseDose Decrease Dose for Next Animal Outcome->DecreaseDose No CheckStop Stopping Criteria Met? IncreaseDose->CheckStop DecreaseDose->CheckStop CheckStop->Dose No Calculate Calculate LD50 and Confidence Interval CheckStop->Calculate Yes

Caption: Logic flow for the OECD 425 acute oral toxicity test.

Expected Data & Comparison Table

This study provides an estimated LD50 value, which is used for hazard classification under the Globally Harmonized System (GHS).[16]

CompoundAcute Oral LD50 (Rat)GHS Category (Oral)
2-[(Morpholin-4-ylcarbonyl)amino]benzoic acid Experimental Value (mg/kg)Predicted Category
Aspirin ~200 - 1000 mg/kg[3]Category 4
Doxorubicin ~10 - 25 mg/kgCategory 2

Discussion and Interpretation

The data generated from these three assays will provide a foundational understanding of the toxicity profile of 2-[(Morpholin-4-ylcarbonyl)amino]benzoic acid.

  • Cytotoxicity Context: By comparing the IC50 value of the test compound to that of Doxorubicin, a potent cytotoxic agent, and Aspirin, which has low cytotoxicity, we can place its activity on a spectrum. An IC50 value orders of magnitude higher than Doxorubicin would suggest a lower potential for acute cytotoxic effects.

  • Mutagenic Potential: The Ames test is a critical gatekeeper. A positive result would be a significant red flag, indicating the potential for carcinogenicity and likely halting or redirecting further development. A negative result provides important, albeit not definitive, evidence of genetic safety.

  • Systemic Toxicity: The acute oral LD50 value provides a standardized measure of short-term lethality. Comparing this value to Aspirin's known LD50 helps classify the compound's hazard level. An LD50 significantly lower than Aspirin's would suggest a higher degree of acute systemic toxicity.

Conclusion

This guide outlines a logical, tiered, and comparative approach to characterizing the initial toxicity profile of 2-[(Morpholin-4-ylcarbonyl)amino]benzoic acid. By employing standardized, internationally recognized protocols such as the MTT assay, the Ames test, and the OECD 425 guideline, researchers can generate reproducible and reliable data. Benchmarking these results against well-understood compounds like Aspirin and Doxorubicin is essential for contextualizing the findings and making informed decisions in the drug development process. This framework ensures scientific rigor and provides a solid foundation for any subsequent, more detailed toxicological investigations.

References

  • Acute Toxicology Test OECD 425. (n.d.). Altogen Labs. Retrieved from [Link]

  • Ames Assay (Bacterial Reverse Mutation Assay) OECD 471. (n.d.). Inotiv. Retrieved from [Link]

  • Ames, B. N., McCann, J., & Yamasaki, E. (1975). Methods for detecting carcinogens and mutagens with the Salmonella/mammalian-microsome mutagenicity test.
  • Chou, T. C., & Talalay, P. (1984). Quantitative analysis of dose-effect relationships: the combined effects of multiple drugs or enzyme inhibitors.
  • OECD. (2001). OECD Guideline for the Testing of Chemicals 423: Acute Oral Toxicity – Acute Toxic Class Method. OECD Publishing. Retrieved from [Link]

  • OECD. (2008). OECD Guideline for the Testing of Chemicals 425: Acute Oral Toxicity: Up-and-Down Procedure. OECD Publishing. Retrieved from [Link]

  • OECD. (1997). OECD Guideline for the Testing of Chemicals 471: Bacterial Reverse Mutation Test. OECD Publishing. Retrieved from [Link]

  • Tomankova, K., et al. (2015). In vitro cytotoxicity analysis of doxorubicin-loaded/superparamagnetic iron oxide colloidal nanoassemblies on MCF7 and NIH3T3 cell lines. International Journal of Nanomedicine, 10, 881-894. Retrieved from [Link]

  • Parra, E., et al. (2016). An oxidative stress-based mechanism of doxorubicin cytotoxicity suggests new therapeutic strategies in ABC-DLBCL. Blood, 128(24), 2815–2826. Retrieved from [Link]

  • Salicylate Toxicity. (2024, May 28). Medscape. Retrieved from [Link]

  • Aspirin and Other Salicylate Poisoning. (n.d.). Merck Manual Professional Version. Retrieved from [Link]

  • Salicylate toxicity. (2020, November 2). Life in the Fast Lane. Retrieved from [Link]

  • Ames Test. (n.d.). Wikipedia. Retrieved from [Link]

  • Ames Mutagenicity Testing. (n.d.). CPT Labs. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-[(Morpholin-4-ylcarbonyl)amino]benzoic acid

As a Senior Application Scientist, I frequently observe laboratories treating novel synthetic compounds with generic, one-size-fits-all safety protocols. However, handling specialized pharmacophores like 2-[(Morpholin-4-...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently observe laboratories treating novel synthetic compounds with generic, one-size-fits-all safety protocols. However, handling specialized pharmacophores like 2-[(Morpholin-4-ylcarbonyl)amino]benzoic acid (CAS: 73728-40-2) requires a highly targeted approach.

This organic compound, characterized by a benzoate moiety and a morpholine ring, is highly valued in medicinal chemistry for its ability to engage in hydrogen bonding and interact with biological targets[1]. Because its systemic toxicity and off-target effects in humans are not fully characterized, it must be treated as a high-hazard research chemical.

Furthermore, the causality of laboratory exposure rarely stems from the dry powder itself; rather, it occurs during the solubilization phase. This guide provides a self-validating, step-by-step operational plan to ensure absolute safety, scientific integrity, and logistical efficiency in your laboratory.

Risk Assessment & The Causality of Chemical Exposure

When working with 2-[(Morpholin-4-ylcarbonyl)amino]benzoic acid, researchers typically prepare stock solutions using polar aprotic solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).

The Causality of Risk: DMSO is a potent dermal penetration enhancer. If a researcher inadvertently splashes a DMSO-solubilized compound onto standard laboratory gloves, the solvent acts as a carrier vehicle. It rapidly transports the biologically active morpholine derivative through the glove material and directly into the bloodstream[2][3]. Therefore, your choice of Personal Protective Equipment (PPE) must be dictated not by the solid powder, but by the solvent used to dissolve it.

Personal Protective Equipment (PPE) Matrix

To establish a self-validating safety system, PPE must be selected based on quantitative breakthrough data. Standard 4-mil nitrile exam gloves provide virtually zero protection against DMSO or DMF[4].

Table 1: Glove Breakthrough Times for Solvents Used with 2-[(Morpholin-4-ylcarbonyl)amino]benzoic acid

Solvent CarrierGlove MaterialThicknessBreakthrough TimeOperational Recommendation
Dimethyl Sulfoxide (DMSO) Nitrile4-8 mil< 5 minutesUNSAFE: Do not use for solubilization[2].
Dimethyl Sulfoxide (DMSO) Butyl Rubber15 mil> 480 minutesREQUIRED: Use during liquid handling[3].
Dimethylformamide (DMF) Nitrile4-8 mil< 5 minutesUNSAFE: Rapid degradation observed[4].
Methanol Nitrile4-8 mil10 - 30 minutesCAUTION: Double-glove; change immediately if splashed.

Step-by-Step Methodology: Weighing and Solubilization

Handling hazardous powders on an open benchtop is a critical failure point in lab safety, as micro-currents in the room can easily aerosolize the crystalline powder[5]. The following protocol ensures total containment.

Phase 1: Environmental Setup & Dry Handling
  • Verify Engineering Controls: Ensure the Chemical Fume Hood is operational with a face velocity of 80-100 feet per minute (fpm). Do not use a Laminar Flow Clean Bench, as it blows air (and potential powder) directly at the operator[6].

  • Don Dry-Phase PPE: Wear a flame-resistant lab coat, safety goggles, and double-layer nitrile gloves. Nitrile is sufficient for dry powder handling.

  • Stage the Workspace: Place an anti-static ionizing bar near the analytical balance inside the hood. Causality: Static charge causes crystalline powders to repel from the spatula, leading to weighing errors and scattered contamination[5].

  • Pre-Weighing: Pre-weigh an empty, sealable glass vial. Transfer the 2-[(Morpholin-4-ylcarbonyl)amino]benzoic acid into the vial using a micro-spatula. Cap the vial before removing it from the balance area to calculate the final mass.

Phase 2: Solubilization (High-Risk Step)
  • PPE Transition: Before introducing DMSO to the workspace, remove your outer nitrile glove and don a 15-mil Butyl Rubber glove[3].

  • Solvent Addition: Uncap the vial containing the powder strictly inside the fume hood. Inject the required volume of DMSO, immediately recap the vial, and vortex to dissolve.

Decontamination and Disposal Plan

A self-validating protocol requires that the workspace is verifiably clean before the next user arrives.

  • Spill Response: Never dry-sweep a powder spill, as this generates respirable aerosols. If 2-[(Morpholin-4-ylcarbonyl)amino]benzoic acid spills, use a HEPA-filtered vacuum dedicated to chemical waste, or cover the spill with absorbent pads and gently wet-wipe with a compatible solvent (e.g., ethanol/water)[5].

  • Waste Segregation:

    • Solid Waste: Contaminated spatulas, weigh boats, and empty chemical bottles must be placed in a rigid, labeled hazardous waste bin.

    • Liquid Waste: Any leftover DMSO/compound mixture must be collected in a compatible, leak-proof secondary containment vessel labeled "Hazardous Organic Waste - Contains DMSO and Morpholine Derivatives".

Operational Workflow Visualization

Below is the logical workflow mapping the transition between dry and wet handling phases to ensure continuous operator safety.

Workflow Start Initiate Handling Protocol: 2-[(Morpholin-4-ylcarbonyl)amino]benzoic acid Phase1 Phase 1: Dry Powder Handling Start->Phase1 Hood Transfer to Chemical Fume Hood Verify Airflow (80-100 fpm) Phase1->Hood Phase2 Phase 2: Solubilization (DMSO/DMF) PPE2 CRITICAL: Switch to Butyl Rubber Gloves (Prevents DMSO breakthrough) Phase2->PPE2 Phase3 Phase 3: Decontamination & Disposal Spill Incidental Spill? Phase3->Spill PPE1 Don PPE: Double Nitrile Gloves, Lab Coat, Safety Goggles Hood->PPE1 Weigh Weigh using anti-static tools into pre-weighed sealed vial PPE1->Weigh Weigh->Phase2 Dissolve Inject solvent into vial Seal and vortex PPE2->Dissolve Dissolve->Phase3 Clean Wet-wipe or HEPA vacuum (DO NOT dry sweep) Spill->Clean Yes Waste Segregate Solid vs. Liquid Hazardous Waste Spill->Waste No Clean->Waste

Workflow for safe handling and solubilization of 2-[(Morpholin-4-ylcarbonyl)amino]benzoic acid.

References

  • WPMU CDN / OSHA. Hand Protection and Glove Selection. Retrieved from:[Link]

  • WorkSafeGear. When Disposable Gloves Provide Limited Chemical Protection. Retrieved from:[Link]

  • KVLab. Product Identifier: Dimethyl Sulfoxide (DMSO) Trade Names. Retrieved from: [Link]

  • University of Wisconsin Environment, Health & Safety. Weighing Hazardous Powders in the Laboratory. Retrieved from:[Link]

  • University of Houston EHS. Guideline for Nanomaterials & Powder Handling. Retrieved from:[Link]

Sources

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